2-Amino-N-cyclohexylbenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-N-cyclohexylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWGBTCRPVCUBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341997 | |
| Record name | 2-Amino-N-cyclohexylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56814-11-0 | |
| Record name | 2-Amino-N-cyclohexylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56814-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-cyclohexylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-N-cyclohexylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-Amino-N-cyclohexylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-N-cyclohexylbenzamide is an organic compound that belongs to the benzamide class of molecules.[1] It is characterized by a benzene ring substituted with both a primary amine group and a carboxamide group, the latter of which is further N-substituted with a cyclohexyl ring.[1][2] This compound serves as a valuable building block in organic synthesis and is utilized in proteomics research.[3] It is also employed as a reference standard for drug impurities and as a reagent in biomedical research.[4] The structural arrangement of an aromatic amine and an amide linkage makes it a subject of interest for developing novel chemical entities in medicinal chemistry.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These identifiers and descriptors are crucial for database searching, regulatory documentation, and computational modeling.
Identifiers and Molecular Characteristics
| Property | Value | Reference(s) |
| CAS Number | 56814-11-0 | [2][3][4][5] |
| Molecular Formula | C₁₃H₁₈N₂O | [2][3][4][5] |
| Molecular Weight | 218.29 g/mol | [2][3][4] |
| IUPAC Name | This compound | [2] |
| SMILES | C1CCC(CC1)NC(=O)C2=CC=CC=C2N | [2] |
| InChI | InChI=1S/C13H18N2O/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,14H2,(H,15,16) | [2] |
| InChIKey | AHWGBTCRPVCUBP-UHFFFAOYSA-N | [2] |
Physicochemical Data
| Property | Value | Reference(s) |
| XLogP3-AA (Lipophilicity) | 2.4 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 218.141913202 Da | [2] |
| Topological Polar Surface Area | 55.1 Ų | [2] |
| Solubility | Slightly soluble in chloroform, methanol, and DMSO. | [1] |
Spectral Information
Spectral data is fundamental for the structural confirmation and purity assessment of this compound.
| Spectrum Type | Data Availability and Source | Reference(s) |
| ¹H NMR | Available. Instrument: Varian CFT-20. Source: SpectraBase. | [2] |
| ¹³C NMR | Available. Source: SpectraBase. | [2] |
| Mass Spectrometry (GC-MS) | Available. Source: NIST Mass Spectrometry Data Center. | [2] |
| Infrared (FTIR) | Available. Technique: KBr WAFER. Source: Maybridge Chemical / SpectraBase. | [2] |
Experimental Protocols
General Synthesis Pathway
While specific, detailed protocols for the synthesis of this compound are not extensively published in open literature, a common synthetic route can be proposed based on standard organic chemistry principles. One plausible method involves the amidation of a protected anthranilic acid derivative with cyclohexylamine. A general workflow is outlined below.
Objective: To synthesize this compound.
Materials:
-
Isatoic anhydride (or other 2-aminobenzoic acid derivative)
-
Cyclohexylamine
-
A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
A base (e.g., Triethylamine)
-
Reagents for workup and purification (e.g., aqueous HCl, aqueous NaHCO₃, brine, MgSO₄ or Na₂SO₄)
-
Silica gel for column chromatography
Methodology:
-
Reaction Setup: To a solution of isatoic anhydride in an appropriate solvent, add cyclohexylamine. The reaction can be performed at room temperature or with gentle heating.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.
-
Workup:
-
Once the reaction is complete, the mixture is typically diluted with an organic solvent and washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted acid derivatives, and finally with brine.
-
The organic layer is then dried over an anhydrous salt like sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product is purified, typically by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Characterization: The identity and purity of the final compound are confirmed using the spectral methods outlined in Section 3.0 (NMR, IR, MS).
Mandatory Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a generalized workflow for the chemical synthesis and subsequent characterization of this compound.
Caption: General workflow for synthesis and characterization.
Safety and Handling
This compound is classified with several hazards according to the Globally Harmonized System (GHS).[2][6] Researchers must handle this chemical with appropriate safety precautions.
GHS Hazard Classification
| Hazard Class | Category | Reference(s) |
| Skin Corrosion/Irritation | 2 | [2][6] |
| Serious Eye Damage/Eye Irritation | 2 | [2][6] |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation | 3 | [2][6] |
Hazard and Precautionary Statements
-
Hazard Statements:
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[2][6]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P319 (Get medical help if you feel unwell).[2][6]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[4][6] Recommended long-term storage is at -20°C.[4]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[6]
-
References
- 1. 2-amino-N-cyclohexyl-N-methylbenzamide (73393-40-5) for sale [vulcanchem.com]
- 2. This compound | C13H18N2O | CID 577661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 56814-11-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
An In-depth Technical Guide on 2-Amino-N-cyclohexylbenzamide (CAS 56814-11-0)
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of in-depth technical information for the compound 2-Amino-N-cyclohexylbenzamide (CAS 56814-11-0). While this chemical is listed by various commercial suppliers for research purposes, there is no substantive body of published research detailing its synthesis, biological activities, mechanism of action, or potential therapeutic applications.
This guide summarizes the currently available data and highlights the significant gaps in the scientific record.
Chemical and Physical Properties
A summary of the basic chemical and physical properties for this compound has been compiled from publicly accessible databases.[1]
| Property | Value | Source |
| CAS Number | 56814-11-0 | [1][2] |
| Molecular Formula | C₁₃H₁₈N₂O | [1][2] |
| Molecular Weight | 218.29 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1CCC(CC1)NC(=O)C2=CC=CC=C2N | [1] |
| InChI Key | AHWGBTCRPVCUBP-UHFFFAOYSA-N | [1] |
Synthesis
Detailed experimental protocols for the synthesis of this compound are not available in peer-reviewed scientific literature. Commercial availability suggests that scalable synthetic routes exist; however, these are proprietary and not publicly disclosed.
Biological Activity and Mechanism of Action
There is a notable absence of published studies on the biological activity of this compound. No information could be found regarding its pharmacological profile, potential therapeutic targets, or mechanism of action. Furthermore, there are no publicly available results from biological screenings or assays.
Signaling Pathways
Due to the lack of research on its biological effects, there are no known signaling pathways associated with this compound.
Experimental Protocols
As no experimental studies involving this compound have been published, this guide cannot provide any detailed methodologies for its analysis or use in a research setting.
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions, including the use of personal protective equipment, are advised when handling this compound.
Future Research Directions
The absence of data on this compound presents an opportunity for foundational research. A logical starting point would be to develop and publish a robust and reproducible synthetic protocol. Subsequent studies could involve a broad-based biological screening to identify any potential pharmacological activities. Should any significant activity be observed, further research could then focus on elucidating the mechanism of action, identifying molecular targets, and exploring potential therapeutic applications.
To facilitate such research, a generalized workflow for the initial in vitro evaluation of a novel chemical compound is proposed below.
Figure 1. A generalized workflow for the initial in vitro evaluation of a novel chemical compound.
References
"2-Amino-N-cyclohexylbenzamide" molecular structure
An In-depth Technical Guide to 2-Amino-N-cyclohexylbenzamide
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of this compound. The information is intended for researchers, scientists, and drug development professionals, with a focus on structured data presentation and detailed experimental protocols.
This compound is an organic compound featuring a primary amine and an N-substituted amide group on a benzene ring. This structure serves as a scaffold in medicinal chemistry and materials science.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[1] |
| CAS Number | 56814-11-0[1][2][3][4] |
| Molecular Formula | C₁₃H₁₈N₂O[1][2][3][4] |
| SMILES | C1CCC(CC1)NC(=O)C2=CC=CC=C2N[1] |
| InChI Key | AHWGBTCRPVCUBP-UHFFFAOYSA-N[1][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 218.29 g/mol [1][3][4] |
| Exact Mass | 218.141913202 Da[1] |
| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C[3] |
Synthesis and Analytical Characterization
While multiple synthetic routes may exist, a common and effective method for preparing N-substituted 2-aminobenzamides is through the reaction of isatoic anhydride with a corresponding amine.
Experimental Protocol: Synthesis via Isatoic Anhydride
This protocol describes a generalized procedure for the synthesis of this compound.
Materials:
-
Isatoic anhydride
-
Cyclohexylamine
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, or Dioxane)
-
Stir plate and magnetic stir bar
-
Reaction flask and condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
In a clean, dry reaction flask, dissolve isatoic anhydride (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.
-
Add cyclohexylamine (1.1 equivalents) to the solution dropwise at room temperature. The reaction is often exothermic.
-
After the addition is complete, heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction involves the evolution of CO₂ gas.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Analytical and Spectroscopic Data
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. Databases indicate the availability of various spectral data for this compound[1].
Table 3: Summary of Available Spectroscopic Data
| Technique | Database/Reference | Expected Key Features |
|---|---|---|
| ¹H & ¹³C NMR | SpectraBase[1] | Signals corresponding to aromatic, cyclohexyl, amine (NH₂), and amide (NH) protons and carbons. |
| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center[1] | Molecular ion peak (M⁺) at m/z ≈ 218. |
| Infrared (IR) Spectroscopy | SpectraBase[1] | Characteristic absorptions for N-H stretching (amine/amide, ~3200-3400 cm⁻¹), C=O stretching (amide I, ~1640 cm⁻¹), and aromatic C-H bonds.[5] |
| Raman Spectroscopy | SpectraBase[1] | Complementary vibrational data, particularly for the aromatic ring and C-N bonds. |
Potential Biological Activity and Screening Protocols
While specific biological activities for this compound are not extensively documented, the benzamide scaffold is present in many pharmacologically active molecules. Structurally related compounds, such as salicylanilides, have demonstrated a broad range of effects, including antimicrobial, anti-inflammatory, and antineoplastic activities[6]. Therefore, initial screening should focus on these areas.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the compound's effect on the viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound, dissolved in DMSO (stock solution)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration should be <0.5%. Replace the medium in the wells with the compound dilutions. Include vehicle control (DMSO only) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control wells and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound, dissolved in DMSO
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in MHB directly in the 96-well plate.
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Safety and Handling
Based on aggregated GHS data, this compound should be handled with appropriate care in a laboratory setting.[1]
Table 4: GHS Hazard Classification
| Hazard Code | Description | Classification |
|---|---|---|
| H315 | Causes skin irritation | Skin Irritation, Category 2[1] |
| H319 | Causes serious eye irritation | Eye Irritation, Category 2[1] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3[1] |
Handling Recommendations:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid skin and eye contact[3].
-
Avoid inhaling dust or vapors[3].
-
Store the compound in a tightly sealed container under the recommended storage conditions[3].
References
- 1. This compound | C13H18N2O | CID 577661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 56814-11-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. scbt.com [scbt.com]
- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Amino-N-cyclohexylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-N-cyclohexylbenzamide, a molecule of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis, and a proposed workflow for the investigation of its biological activities.
Chemical Identity: IUPAC Name and Synonyms
The nomenclature of a compound is critical for its unambiguous identification in research and development.
The internationally recognized IUPAC name for the compound is This compound .[1]
This compound is also known by several synonyms, which are primarily used in chemical databases and commercial listings:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols. The data presented are computationally derived.[1]
| Property | Value |
| Molecular Formula | C13H18N2O |
| Molecular Weight | 218.29 g/mol |
| Exact Mass | 218.141913202 Da |
| XLogP3 | 2.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 55.1 Ų |
Table 1: Physicochemical properties of this compound.
Synthesis of this compound
While multiple synthetic routes for this compound have been proposed, a common and effective method involves the amidation of a benzoic acid derivative with cyclohexylamine. Below is a detailed experimental protocol for a representative synthesis.
Reaction Scheme:
Isatoic anhydride + Cyclohexylamine → this compound + CO2 + H2O
Materials and Reagents:
-
Isatoic anhydride
-
Cyclohexylamine
-
Anhydrous Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1 equivalent) in anhydrous DMF.
-
Addition of Amine: To the stirred solution, add cyclohexylamine (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Experimental Workflow
The specific biological activity and mechanism of action for this compound are not extensively documented in publicly available literature. However, the benzamide scaffold is present in a wide range of biologically active molecules, exhibiting anticancer, anti-inflammatory, and antimicrobial properties. Therefore, a logical first step in the investigation of this compound is a systematic screening for these potential activities.
The following diagram outlines a proposed experimental workflow for the initial biological characterization of this compound.
References
"2-Amino-N-cyclohexylbenzamide" physical and chemical properties
An In-depth Technical Guide to 2-Amino-N-cyclohexylbenzamide
Introduction
This compound is an organic compound featuring a primary aromatic amine and a secondary amide functional group. Its structure, consisting of an anthranilamide core coupled with a cyclohexyl moiety, makes it a subject of interest in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its physical and chemical properties, synthesis, and safety information, tailored for researchers and professionals in drug development.
Chemical Identity and Structure
The core structure of this compound consists of a benzene ring substituted with an amino group and a carboxamide group at positions 2 and 1, respectively. The nitrogen of the amide is attached to a cyclohexyl ring.
Table 1: Compound Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 56814-11-0 | [1][2] |
| Molecular Formula | C₁₃H₁₈N₂O | [1][2] |
| Molecular Weight | 218.29 g/mol | [1][2] |
| InChI | InChI=1S/C13H18N2O/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,14H2,(H,15,16) | [1] |
| InChIKey | AHWGBTCRPVCUBP-UHFFFAOYSA-N | [1] |
| SMILES | C1CCC(CC1)NC(=O)C2=CC=CC=C2N |[1] |
Physical and Chemical Properties
The physical and chemical properties of this compound are determined by its constituent functional groups and overall structure.
Table 2: Physical Properties
| Property | Value | Reference |
|---|---|---|
| Appearance | Typically a white to off-white solid (by analogy to related compounds). | [3] |
| Melting Point | Data not available. Related compounds like N-Cyclohexylbenzamide melt at 145 °C. | [4] |
| Boiling Point | Data not available. | |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO. | [3][5] |
| Storage Conditions | Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C. |[6] |
Table 3: Computed Chemical Properties
| Property | Value | Reference |
|---|---|---|
| XLogP3 | 2.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 218.141913202 Da | [1] |
| Polar Surface Area | 55.1 Ų |[1] |
Spectral Information
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. While specific spectra are proprietary to databases, the expected characteristics are as follows:
-
¹H NMR: Signals corresponding to the aromatic protons (typically in the range of 6.5-8.0 ppm), the cyclohexyl protons (1.0-4.0 ppm), the amine (-NH₂) protons (broad signal), and the amide (N-H) proton (broad signal).
-
¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the amide (around 165-175 ppm), and the aliphatic carbons of the cyclohexyl ring.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the amide (around 1630-1680 cm⁻¹), and N-H bending.[1]
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the compound. Common fragmentation patterns would involve the cleavage of the amide bond.[1]
Chemical Reactivity and Stability
The reactivity of this compound is governed by its primary aromatic amine and secondary amide groups.
-
Amino Group Reactivity: The primary amine at the 2-position is nucleophilic and can participate in various reactions such as acylation, sulfonation, and diazotization.[7]
-
Amide Bond Stability: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.
-
Stability and Storage: The compound should be stored in a cool, dry place, away from strong oxidizing agents. For long-term storage, temperatures of -20°C are recommended.[6]
Experimental Protocols: Synthesis
A common method for the synthesis of N-substituted benzamides is the coupling of a carboxylic acid (or its activated derivative) with an amine. For this compound, a representative synthesis would involve the reaction of a protected 2-aminobenzoic acid with cyclohexylamine.
General Synthesis Protocol:
-
Protection of the Amino Group: The amino group of 2-aminobenzoic acid is first protected to prevent self-reaction. Common protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).
-
Activation of the Carboxylic Acid: The carboxylic acid of the protected 2-aminobenzoic acid is activated to facilitate nucleophilic attack by the amine. This can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂).
-
Amide Bond Formation: The activated carboxylic acid derivative is then reacted with cyclohexylamine in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid byproduct.
-
Deprotection: The protecting group on the aromatic amine is removed under appropriate conditions (e.g., acid treatment for Boc) to yield the final product, this compound.
-
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Several synthetic routes are cataloged in chemical databases, including starting from 2-Nitrobenzyl alcohol and Cyclohexylamine.[8]
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity and Potential Applications
While specific biological pathways for this compound are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active molecules.
-
Enzyme Inhibition: Related structures incorporating cyclohexyl and amide groups have been explored as potential enzyme inhibitors, for instance, targeting Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX).[7]
-
Research Applications: It is used as a reference standard for drug impurities and as a reagent in biomedical research.[6]
-
Building Block: The compound serves as a valuable building block in organic synthesis for creating more complex molecules with potential therapeutic applications.[3]
Due to the lack of specific, well-defined signaling pathway information for this compound, a pathway diagram is not provided. Researchers may use this molecule as a scaffold to develop ligands for various biological targets.
Safety and Handling
This compound is classified as an irritant. Proper safety precautions must be followed during handling.
Table 4: GHS Hazard Information
| Hazard Class | Code | Description | Reference |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1][9][10] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1][9][10] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. |[1][9][10] |
Handling Recommendations:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[10]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][10]
References
- 1. This compound | C13H18N2O | CID 577661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2-amino-N-cyclohexyl-N-methylbenzamide (73393-40-5) for sale [vulcanchem.com]
- 6. bio-fount.com [bio-fount.com]
- 7. 2-Amino-N-cyclohexyl-DL-propanamide|CAS 86211-51-0 [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. chemical-label.com [chemical-label.com]
- 10. echemi.com [echemi.com]
Solubility Profile of 2-Amino-N-cyclohexylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-N-cyclohexylbenzamide, a compound of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine the solubility profile of this compound. It includes detailed experimental protocols for the industry-standard shake-flask method and outlines the expected qualitative solubility in a range of common solvents based on the behavior of structurally similar benzamide derivatives. Furthermore, a clear workflow for solubility determination is presented visually to guide laboratory practice.
Introduction
This compound is a benzamide derivative with potential applications in drug discovery and development. A thorough understanding of its solubility in various solvents is fundamental for its synthesis, purification, formulation, and in vitro and in vivo screening. Poor solubility can be a significant impediment in the drug development pipeline, affecting bioavailability and therapeutic efficacy. This guide serves as a practical resource for researchers to systematically evaluate the solubility of this compound.
Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound is not extensively reported in peer-reviewed journals or chemical databases. However, based on the general characteristics of benzamide derivatives, a qualitative solubility profile can be anticipated. Benzamides typically exhibit low solubility in aqueous solutions and greater solubility in polar organic solvents.
Table 1: Anticipated Qualitative Solubility of this compound
| Solvent Class | Solvent | Expected Qualitative Solubility |
| Aqueous | Water | Low / Insoluble |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Low / Insoluble | |
| Alcohols | Methanol | Soluble to Sparingly Soluble |
| Ethanol | Soluble to Sparingly Soluble | |
| Ketones | Acetone | Soluble |
| Amides | Dimethylformamide (DMF) | Soluble |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | Highly Soluble |
| Chlorinated | Dichloromethane (DCM) | Soluble |
| Chloroform | Slightly Soluble | |
| Ethers | Diethyl Ether | Sparingly Soluble to Insoluble |
| Hydrocarbons | n-Hexane | Insoluble |
Note: This table is predictive and should be confirmed by experimental determination.
Experimental Protocols for Solubility Determination
The saturation shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[1][2] This method involves agitating an excess amount of the solid compound in a solvent for a sufficient period to reach equilibrium.[1] The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique.[3]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Mobile phase for HPLC or solvent for UV-Vis analysis
Detailed Protocol for the Shake-Flask Method
-
Preparation of the Sample: Accurately weigh an excess amount of this compound and add it to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Addition of Solvent: Add a known volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature bath, typically set at 25 °C or 37 °C, on an orbital shaker. Agitate the mixture for a predetermined period, generally 24 to 48 hours, to ensure that equilibrium is reached.[2]
-
Phase Separation: After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solid to sediment.[1]
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in determining the solubility of a compound using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While direct quantitative solubility data for this compound remains to be broadly published, this technical guide provides researchers with the necessary framework to generate this critical information. The detailed shake-flask protocol and the anticipated qualitative solubility profile offer a solid starting point for any investigation into the physicochemical properties of this compound. Accurate and reproducible solubility data are indispensable for the progression of this compound in the drug discovery and development process.
References
The Enigmatic History and Unexplored Potential of 2-Amino-N-cyclohexylbenzamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-N-cyclohexylbenzamide, a molecule belonging to the broader class of anthranilamides, presents a curious case in the annals of medicinal chemistry. While its structural components—an anthranilamide core and a cyclohexyl moiety—are prevalent in a variety of biologically active compounds, the specific history and detailed pharmacological profile of this particular entity remain largely undocumented in readily accessible scientific literature. This technical guide aims to provide a comprehensive overview of what is known about this compound, drawing from the general context of its chemical class, and to highlight the significant gaps in our knowledge that present opportunities for future research.
Chemical Identity and Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is primarily sourced from public chemical databases.
| Property | Value | Source |
| CAS Number | 56814-11-0 | PubChem[1] |
| Molecular Formula | C₁₃H₁₈N₂O | PubChem[1] |
| Molecular Weight | 218.29 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | C1CCC(CC1)NC(=O)C2=CC=CC=C2N | PubChem[1] |
| Physical Description | Predicted to be a solid | |
| Solubility | Predicted to be sparingly soluble in water |
Historical Context and Discovery: An Uncharted Territory
A thorough review of scientific databases and patent literature reveals a conspicuous absence of a definitive "discovery" paper for this compound. The specific researchers, institution, or the exact date of its first synthesis and characterization are not clearly documented in the available records.
However, the broader family of 2-aminobenzamides, also known as anthranilamides, has been a subject of significant interest in medicinal chemistry for decades. These compounds are recognized as valuable scaffolds in the development of a wide range of therapeutic agents, exhibiting activities such as:
-
Antimicrobial agents
-
Anticancer agents
-
Inhibitors of various enzymes
-
Agents targeting the central nervous system
The synthesis of 2-aminobenzamide derivatives is often achieved through the reaction of isatoic anhydride with a primary or secondary amine. This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by ring-opening and subsequent decarboxylation to yield the final amide product.
Experimental Protocols: A Generalized Approach to Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound from a primary research article is not available, a plausible and commonly employed synthetic route can be extrapolated from the known chemistry of 2-aminobenzamides. The reaction of isatoic anhydride with cyclohexylamine represents the most logical and direct method for its preparation.
General Synthesis of 2-Aminobenzamides from Isatoic Anhydride
The following represents a generalized experimental workflow for the synthesis of 2-aminobenzamide derivatives.
Materials:
-
Isatoic anhydride
-
Cyclohexylamine
-
Anhydrous solvent (e.g., dimethylformamide (DMF), dioxane, or ethanol)
-
Water
-
Filter paper
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
In a round-bottom flask, dissolve isatoic anhydride in a suitable anhydrous solvent.
-
To this solution, add an equimolar amount of cyclohexylamine dropwise at room temperature with stirring.
-
The reaction mixture may be stirred at room temperature or gently heated to facilitate the reaction, which is typically monitored by thin-layer chromatography (TLC). The reaction is usually accompanied by the evolution of carbon dioxide.
-
Upon completion of the reaction, the mixture is cooled to room temperature, and the product is precipitated by the addition of water.
-
The solid product is collected by vacuum filtration, washed with water to remove any water-soluble impurities, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Biological Activity and Signaling Pathways: An Open Field of Inquiry
There is a significant dearth of publicly available data on the biological activity and mechanism of action of this compound. No specific in vitro or in vivo studies detailing its pharmacological effects or the signaling pathways it might modulate have been identified in the searched literature.
However, based on the known activities of structurally related compounds, one could hypothesize potential areas for investigation. The general structure of 2-aminobenzamide is a known pharmacophore that can interact with a variety of biological targets. The cyclohexyl group, being a lipophilic moiety, can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
A logical starting point for investigating the biological activity of this compound would be to screen it against a panel of targets known to be modulated by other 2-aminobenzamide derivatives.
Conclusion and Future Directions
This compound remains an enigmatic molecule within the well-explored landscape of medicinal chemistry. While its synthesis is likely straightforward based on established methodologies for related compounds, a detailed historical account of its discovery and a thorough investigation of its biological properties are conspicuously absent from the public domain.
This lack of information presents a clear opportunity for researchers in drug discovery and chemical biology. The synthesis and comprehensive biological evaluation of this compound could uncover novel pharmacological activities. Key future research directions should include:
-
Definitive Synthesis and Characterization: A full spectroscopic and crystallographic characterization of the molecule to confirm its structure.
-
Broad Biological Screening: Evaluation against a diverse panel of biological targets to identify potential therapeutic applications.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound if any significant biological activity is identified.
The story of this compound is, as of now, unwritten. It serves as a reminder that even within seemingly well-understood classes of chemical compounds, there exist unexplored territories with the potential for new scientific discoveries.
References
Unveiling the Potential of 2-Amino-N-cyclohexylbenzamide: A Technical Guide for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-N-cyclohexylbenzamide is a synthetic organic compound belonging to the benzamide class of molecules. While specific research on this particular compound is limited, its structural features, particularly the aminobenzamide core, suggest a strong potential for biological activity. The benzamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and antipsychotic effects. This technical guide provides a comprehensive overview of the potential research applications of this compound, drawing upon the known activities of structurally related compounds. It outlines detailed experimental protocols for its evaluation and proposes potential mechanisms of action, offering a roadmap for future investigation into its therapeutic utility.
Chemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research settings.
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.29 g/mol |
| CAS Number | 56814-11-0 |
| Appearance | White to off-white solid (predicted) |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF |
Potential Research Applications and Proposed Experimental Investigation
Based on the biological activities of structurally analogous compounds, this compound is a promising candidate for investigation in several key therapeutic areas. This section outlines these potential applications and provides detailed experimental protocols for a comprehensive evaluation.
Anticancer Activity
Numerous benzamide derivatives have demonstrated potent anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of tubulin polymerization.
a) Synthesis of this compound
A plausible synthetic route involves the amidation of 2-aminobenzoic acid with cyclohexylamine.
-
Materials: 2-aminobenzoic acid, cyclohexylamine, a coupling agent (e.g., HATU, HBTU), a non-nucleophilic base (e.g., DIEA), and a suitable solvent (e.g., DMF).
-
Procedure:
-
Dissolve 2-aminobenzoic acid (1 equivalent) in DMF.
-
Add HATU (1.1 equivalents) and DIEA (2 equivalents) to the solution and stir for 10 minutes to activate the carboxylic acid.
-
Add cyclohexylamine (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring completion by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
b) Cell Viability (MTT) Assay
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]
-
c) Tubulin Polymerization Inhibition Assay
-
Principle: This assay monitors the assembly of purified tubulin into microtubules, which can be measured by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.[2]
-
Procedure:
-
Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.
-
Add various concentrations of this compound or a known inhibitor (e.g., nocodazole) to the wells of a 96-well plate.
-
Initiate polymerization by warming the plate to 37°C.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.[2][3]
-
A potential anticancer mechanism for this compound could be the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Anti-inflammatory Activity
The aminobenzamide scaffold is present in several compounds with known anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.
a) COX Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes, typically by monitoring the production of prostaglandins.
-
Procedure:
-
In a 96-well plate, combine the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add various concentrations of this compound or a known inhibitor (e.g., celecoxib).
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid.
-
After a defined incubation period, stop the reaction and measure the amount of prostaglandin produced using a commercial ELISA kit.
-
Calculate the percentage of inhibition and determine the IC50 values for both enzymes.[4][5]
-
b) Nitric Oxide (NO) Production Assay
-
Principle: This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
-
Procedure:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and NO production.
-
After 24 hours, collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.[4][5]
-
A potential anti-inflammatory mechanism involves the inhibition of the NF-κB pathway, a key regulator of pro-inflammatory gene expression.[6][7][8]
Spasmolytic Activity
Benzamide derivatives have been investigated for their potential to treat gastrointestinal disorders like Irritable Bowel Syndrome (IBS) due to their spasmolytic (smooth muscle relaxant) properties.
-
Principle: This ex vivo method measures the effect of a compound on the contractility of isolated smooth muscle tissue in a controlled environment.
-
Procedure:
-
Isolate a segment of guinea pig ileum and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Record the isometric contractions using a force-displacement transducer.
-
After an equilibration period, induce a sustained contraction with a spasmogen such as acetylcholine or histamine.
-
Once the contraction has stabilized, add cumulative concentrations of this compound to the bath and record the relaxation response.
-
Calculate the percentage of relaxation and determine the EC50 value.
-
The relaxation of smooth muscle is primarily regulated by intracellular calcium concentration. This compound may exert its spasmolytic effect by interfering with calcium influx or release.[9][10][11][12][13]
Data Presentation: Templates for Quantitative Analysis
The following tables are provided as templates for organizing the quantitative data generated from the proposed experimental protocols.
Table 1: In Vitro Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) ± SD |
| This compound | MCF-7 | |
| HCT116 | ||
| A549 | ||
| Positive Control (e.g., Doxorubicin) | MCF-7 | |
| HCT116 | ||
| A549 |
Table 2: In Vitro Anti-inflammatory Activity
| Compound | COX-1 IC50 (µM) ± SD | COX-2 IC50 (µM) ± SD | NO Production IC50 (µM) ± SD |
| This compound | |||
| Positive Control (e.g., Celecoxib) |
Table 3: Ex Vivo Spasmolytic Activity
| Compound | Spasmogen | EC50 (µM) ± SD |
| This compound | Acetylcholine | |
| Histamine | ||
| Positive Control (e.g., Papaverine) | Acetylcholine | |
| Histamine |
Conclusion
While direct experimental data on this compound is currently lacking, its chemical structure strongly suggests its potential as a biologically active agent. This technical guide provides a comprehensive framework for initiating a research program to explore its therapeutic potential in oncology, inflammation, and gastrointestinal disorders. The detailed experimental workflows, protocols, and proposed mechanisms of action offer a solid foundation for researchers and drug development professionals to unlock the full potential of this promising compound. Further investigation is warranted to validate these hypotheses and to establish the safety and efficacy of this compound as a potential therapeutic candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. purformhealth.com [purformhealth.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. homework.study.com [homework.study.com]
- 11. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]
- 13. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-Amino-N-cyclohexylbenzamide Analogs in Proteomics Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of 2-Amino-N-cyclohexylbenzamide analogs, exemplified by the well-characterized compound URB597, in the field of proteomics research. URB597, a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), serves as a critical tool in chemical proteomics for the identification of on- and off-target protein interactions, thereby elucidating the compound's mechanism of action and potential therapeutic applications. This guide details the experimental protocols, quantitative data analysis, and key signaling pathways involved in such research.
Core Concept: Chemical Proteomics and Target Deconvolution
Chemical proteomics is a powerful discipline that employs small-molecule probes to investigate protein function, interactions, and localization directly in complex biological systems. A primary application is the identification of the protein targets of bioactive compounds, a process known as target deconvolution. This is crucial in drug development for understanding a drug's efficacy and potential side effects.
Compounds like URB597 are utilized in competitive profiling experiments to identify their protein targets. This is often achieved through techniques such as Activity-Based Protein Profiling (ABPP) and Photoaffinity-Based Protein Profiling (AfBPP). In these approaches, a chemical probe designed to react with a specific class of proteins is used in conjunction with the compound of interest. By competing for the same binding sites on target proteins, the compound's interaction partners can be identified and quantified using mass spectrometry.
Endocannabinoid Signaling Pathway: The Primary Target of URB597
URB597 is a selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. FAAH is responsible for the degradation of the endocannabinoid anandamide (AEA), thereby terminating its signaling. By inhibiting FAAH, URB597 increases the levels of anandamide, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system is the basis for the therapeutic effects of URB597, including its analgesic, anxiolytic, and antidepressant-like properties.[1]
Figure 1. Endocannabinoid signaling pathway showing the role of FAAH and its inhibition by URB597.
Experimental Protocols: Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a robust method to identify the protein targets of a small molecule inhibitor. The workflow involves the use of a broad-spectrum activity-based probe that labels a large number of enzymes in a particular class. When a proteome is pre-incubated with an inhibitor like URB597, the inhibitor will bind to its target enzymes, preventing them from being labeled by the probe. The reduction in probe labeling for specific proteins, as measured by mass spectrometry, indicates that these are the targets of the inhibitor.
Detailed Methodology for Competitive ABPP
The following protocol is a generalized procedure based on established methods for competitive ABPP.
1. Proteome Preparation:
-
Harvest cells (e.g., cell lines or primary cells) and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., Tris-HCl with protease inhibitors) using sonication or mechanical homogenization on ice.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) at 4°C to pellet cell debris and collect the supernatant (proteome).
-
Determine the protein concentration of the proteome using a standard protein assay (e.g., BCA or Bradford assay).
2. Competitive Inhibition:
-
Dilute the proteome to a final concentration of 1-2 mg/mL in PBS.
-
Aliquot the proteome into separate tubes.
-
To the experimental tubes, add the inhibitor (e.g., URB597) at various concentrations. For the control tube, add the vehicle (e.g., DMSO).
-
Incubate the samples for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to its targets.
3. Activity-Based Probe Labeling:
-
Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) to all samples at a final concentration optimized for labeling.
-
Incubate the samples for a specified time (e.g., 30-60 minutes) at room temperature.
4. Sample Preparation for Mass Spectrometry:
-
Perform a "click" reaction to attach a reporter tag (e.g., biotin) to the alkyne- or azide-functionalized probe that is now covalently bound to the active enzymes. This involves adding a biotin-azide or biotin-alkyne, copper(I) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).
-
Incubate the reaction for 1 hour at room temperature.
-
Precipitate the proteins using a methanol/chloroform/water extraction to remove excess reagents.
-
Resuspend the protein pellet in a buffer containing a denaturant (e.g., 6 M urea or 1.2% SDS).
5. Enrichment of Labeled Proteins:
-
Add streptavidin-coated beads to the protein samples to capture the biotinylated proteins.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
Wash the beads extensively with a series of buffers (e.g., PBS with decreasing concentrations of SDS, followed by urea, and finally PBS) to remove non-specifically bound proteins.
6. On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Add a protease (e.g., trypsin) and incubate overnight at 37°C to digest the proteins into peptides.
7. Mass Spectrometry Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
8. Data Analysis:
-
Use a database search engine (e.g., MaxQuant, SEQUEST) to identify the peptides and their corresponding proteins from the MS/MS spectra.
-
Perform label-free quantification or use isotopic labeling methods to compare the abundance of each identified protein between the inhibitor-treated and control samples.
-
Proteins that show a significant decrease in abundance in the inhibitor-treated samples are identified as potential targets of the inhibitor.
References
A Proposed Framework for the Preliminary Biological Screening of 2-Amino-N-cyclohexylbenzamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide outlines a proposed strategy for the preliminary biological screening of the compound 2-Amino-N-cyclohexylbenzamide. In the absence of extensive publicly available biological data for this specific molecule, this document provides a framework based on the known activities of structurally related 2-aminobenzamide derivatives. The proposed screening cascade investigates potential anticancer, antimicrobial, and enzyme inhibitory activities.
Proposed Preliminary Biological Screening Cascade
Based on the activities reported for analogous compounds, a tiered screening approach is recommended. This approach prioritizes broad-spectrum cytotoxicity and antimicrobial assays, followed by more specific mechanistic assays if initial hits are observed.
Caption: Proposed workflow for the biological screening of this compound.
Data Presentation: Hypothetical Screening Results
The following tables are templates for summarizing potential quantitative data from the proposed screening assays.
Table 1: In Vitro Cytotoxicity Data (MTT Assay)
| Cancer Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| MCF-7 (Breast) | 1 | Data | Calculated Value |
| 10 | Data | ||
| 50 | Data | ||
| 100 | Data | ||
| A549 (Lung) | 1 | Data | Calculated Value |
| 10 | Data | ||
| 50 | Data | ||
| 100 | Data | ||
| HCT116 (Colon) | 1 | Data | Calculated Value |
| 10 | Data | ||
| 50 | Data | ||
| 100 | Data |
Table 2: Antimicrobial Activity Data (Agar Well Diffusion Assay)
| Microbial Strain | Compound Concentration (µg/mL) | Zone of Inhibition (mm, Mean ± SD) |
| Staphylococcus aureus | 50 | Data |
| 100 | Data | |
| 200 | Data | |
| Escherichia coli | 50 | Data |
| 100 | Data | |
| 200 | Data | |
| Candida albicans | 50 | Data |
| 100 | Data | |
| 200 | Data |
Table 3: HDAC Enzyme Inhibition Data (Fluorometric Assay)
| HDAC Isoform | Compound Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| HDAC1 | 0.1 | Data | Calculated Value |
| 1 | Data | ||
| 10 | Data | ||
| HDAC6 | 0.1 | Data | Calculated Value |
| 1 | Data | ||
| 10 | Data |
Experimental Protocols
In Vitro Anticancer/Cytotoxicity Screening: MTT Assay
This protocol assesses the ability of a compound to reduce the viability of cancer cells.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.[1]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 1, 10, 50, 100 µM). Replace the old medium with 100 µL of medium containing the test compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for another 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours under the same conditions.[1][2]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[2][3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).
Antimicrobial Screening: Agar Well Diffusion Assay
This method provides a preliminary assessment of a compound's ability to inhibit the growth of various microorganisms.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile broth.[4]
-
Plate Inoculation: Uniformly spread the microbial suspension over the entire surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab to create a bacterial lawn.[5][6]
-
Well Creation: Aseptically create wells (6 mm in diameter) in the inoculated agar plate using a sterile cork borer.[5]
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at various concentrations) into each well. Include a positive control (standard antibiotic) and a negative control (solvent alone).[4][5]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.[4][7]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Histone Deacetylase (HDAC) Inhibition Assay
Given that some benzamide derivatives are known HDAC inhibitors, this assay can explore a potential mechanism of action.
Caption: Principle of a fluorometric HDAC inhibition assay.
Protocol:
-
Reagent Preparation: Prepare assay buffer, a working solution of the HDAC enzyme (e.g., recombinant human HDAC1 or HDAC6), and the fluorogenic HDAC substrate according to the manufacturer's instructions (e.g., Cayman's HDAC1 Inhibitor Screening Assay Kit, Abcam's HDAC6 Inhibitor Screening Kit).[8][9]
-
Inhibitor Addition: In a 96-well black plate, add the test compound at various concentrations. Include wells for a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle control (DMSO).[8]
-
Enzyme Addition: Add the diluted HDAC enzyme solution to all wells except the background control wells. Incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.[9]
-
Reaction Initiation: Initiate the reaction by adding the HDAC fluorometric substrate to all wells.[8]
-
Incubation: Cover the plate and incubate at 37°C for a defined period (e.g., 30 minutes).[8][9]
-
Signal Development: Stop the enzymatic reaction and generate the fluorescent signal by adding the developer solution to each well. Incubate for an additional 10-15 minutes at 37°C.[9]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-380/440-490 nm).[8][9]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls and determine the IC₅₀ value.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chemistnotes.com [chemistnotes.com]
- 5. botanyjournals.com [botanyjournals.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hereditybio.in [hereditybio.in]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. HDAC6 Inhibitor Screening Kit (Fluorometric) (ab283385) is not available | Abcam [abcam.com]
Navigating the Analytical Frontier: A Technical Guide to the Environmental Occurrence and Detection of 2-Amino-N-cyclohexylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct scientific literature on the environmental presence and specific analytical methodologies for 2-Amino-N-cyclohexylbenzamide is not currently available. This guide, therefore, presents a predictive framework based on the known behavior of analogous compounds, such as aromatic amines and other pharmaceutical and personal care products (PPCPs), and established analytical techniques. The protocols and data herein are intended to serve as a foundational resource to stimulate and guide future research into this compound of emerging interest.
Introduction
This compound is a chemical entity with potential applications in pharmaceutical and chemical industries. As with many novel compounds, understanding its potential environmental footprint is a critical aspect of responsible development and lifecycle management. Aromatic amines, as a class, are recognized for their potential to enter the environment through various pathways, including industrial effluent and wastewater.[1][2][3][4][5] Their fate and potential for bioaccumulation and toxicity necessitate the development of robust analytical methods for their detection and quantification in environmental matrices.
This technical guide provides a comprehensive overview of the predicted environmental occurrence of this compound and proposes detailed methodologies for its detection and quantification in environmental samples. It is designed to equip researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to begin investigating the environmental impact of this compound.
Predicted Environmental Occurrence
While specific data for this compound is absent from the literature, we can extrapolate its likely environmental distribution based on the behavior of similar polar organic compounds and PPCPs.[6][7][8][9] The primary route of entry into the environment is expected to be through municipal and industrial wastewater treatment plants (WWTPs), which are often not equipped to fully remove such compounds.[2] Consequently, it may be detected in various environmental compartments.
The following table summarizes the hypothetical quantitative data for the occurrence of this compound in different environmental matrices, based on typical concentrations observed for other emerging contaminants.
| Environmental Matrix | Predicted Concentration Range (ng/L or ng/g) | Key Considerations |
| Wastewater Influent | 100 - 5000 ng/L | Reflects direct discharge from industrial or domestic sources. |
| Wastewater Effluent | 10 - 1000 ng/L | Indicates partial removal during wastewater treatment processes. |
| Surface Water (Rivers, Lakes) | 1 - 100 ng/L | Dependent on dilution factors and proximity to discharge points. |
| Groundwater | <1 - 20 ng/L | Occurrence is possible through leaching from contaminated soil or surface water. |
| Soil and Sediment | 1 - 50 ng/g (dry weight) | Partitioning from the water phase to solid matrices is expected. |
| Biosolids | 50 - 1000 ng/g (dry weight) | Potential for accumulation in sludge from wastewater treatment. |
Proposed Analytical Methodology for Detection and Quantification
The detection of polar organic micropollutants like this compound in complex environmental matrices typically requires sophisticated analytical techniques to achieve the necessary sensitivity and selectivity.[10][11][12] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses.[7][9][13]
Sample Collection and Preparation
Effective sample preparation is crucial for isolating the target analyte from interfering matrix components and concentrating it to detectable levels.[14][15][16][17][18]
3.1.1 Water Samples (Wastewater, Surface Water, Groundwater)
A common and effective technique for aqueous samples is Solid-Phase Extraction (SPE).[14]
-
Materials:
-
Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges
-
Methanol (HPLC grade)
-
Ultrapure water
-
Formic acid
-
Nitrogen evaporator
-
-
Protocol:
-
Sample Filtration: Filter water samples (typically 100-500 mL) through a 0.45 µm glass fiber filter to remove suspended solids.
-
SPE Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove any unretained polar interferences.
-
Analyte Elution: Elute the retained this compound from the cartridge using 5-10 mL of methanol.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
-
3.1.2 Solid Samples (Soil, Sediment, Biosolids)
For solid matrices, a pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) followed by SPE cleanup is recommended.
-
Materials:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Formic acid
-
Oasis HLB SPE cartridges
-
-
Protocol:
-
Extraction: Mix a homogenized solid sample (e.g., 5 g dry weight) with a suitable extraction solvent (e.g., acetonitrile/water mixture). Perform extraction using PLE or UAE.
-
Centrifugation and Filtration: Centrifuge the extract and filter the supernatant to remove particulate matter.
-
SPE Cleanup: Dilute the filtered extract with ultrapure water and proceed with the SPE procedure as described for water samples (Section 3.1.1).
-
Instrumental Analysis: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Proposed):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in ultrapure water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the target analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Hypothetical):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution. For example:
-
Precursor Ion (Q1): [M+H]+
-
Product Ions (Q3): Two or three characteristic fragment ions.
-
-
Collision Energy and other MS parameters: These would need to be optimized for the specific instrument and analyte.
-
Visualizations
Proposed Analytical Workflow
Caption: Proposed analytical workflow for the detection of this compound.
Potential Environmental Fate and Transport
Caption: Potential environmental fate and transport pathways of this compound.
Conclusion
While the environmental occurrence and detection of this compound remain to be specifically investigated, this guide provides a robust, scientifically-grounded framework for initiating such studies. The proposed methodologies, based on established analytical principles for similar compounds, offer a clear starting point for researchers. Future work should focus on validating these methods for this compound, determining its actual environmental concentrations, and investigating its degradation pathways and potential toxicological effects. Such data will be invaluable for conducting comprehensive environmental risk assessments and ensuring the sustainable use of this and other emerging chemicals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tracking Aromatic Amines from Sources to Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. researchgate.net [researchgate.net]
- 5. article.imrpress.com [article.imrpress.com]
- 6. halocolumns.com [halocolumns.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. An advanced LC-MS/MS protocol for simultaneous detection of pharmaceuticals and personal care products in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Methods in Environmental Chemistry Journal - Articles List [amecj.com]
- 11. omicsonline.org [omicsonline.org]
- 12. longdom.org [longdom.org]
- 13. mac-mod.com [mac-mod.com]
- 14. benchchem.com [benchchem.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 17. Samples Preparation Method | Soil Analyses Service Center [sasc.ku.edu]
- 18. research.fit.edu [research.fit.edu]
2-Amino-N-cyclohexylbenzamide: A Technical Review of a Sparsely Characterized Benzamide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available scientific and patent literature concerning 2-Amino-N-cyclohexylbenzamide. Despite its well-defined chemical structure, publicly accessible data on the specific biological activity, mechanisms of action, and associated signaling pathways of this compound are notably scarce. This document summarizes the existing chemical and physical data, places the molecule within the broader context of biologically active aminobenzamides, and proposes a general experimental framework for its future biological characterization.
Chemical and Physical Properties
This compound is a small molecule belonging to the aminobenzamide class. Its fundamental physicochemical properties have been compiled from various chemical databases.[1]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O | PubChem[1] |
| Molecular Weight | 218.29 g/mol | PubChem[1] |
| CAS Number | 56814-11-0 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | C1CCC(CC1)NC(=O)C2=CC=CC=C2N | PubChem[1] |
| InChI Key | AHWGBTCRPVCUBP-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Manufacturing
While detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, several synthetic routes can be inferred from chemical literature databases. One potential pathway involves the reaction of 2-Nitrobenzyl alcohol with Cyclohexylamine.[2] The general synthesis of 2-aminobenzamide derivatives often starts from isatoic anhydride.[3]
A generalized synthetic workflow for the production of this compound is depicted below.
Caption: Generalized synthesis of this compound.
Biological Activity and Therapeutic Potential: A Review of the o-Aminobenzamide Scaffold
-
Anticancer Activity: 2-Aminobenzamide derivatives have been explored as potent histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents.[5]
-
Antimicrobial Activity: Various substituted 2-aminobenzamides have been synthesized and evaluated for their antibacterial and antifungal properties.[3]
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: The N-substituted aminobenzamide scaffold has been identified as a valid framework for developing inhibitors of DPP-IV, an important target in the management of type 2 diabetes.[6][7]
Given the established biological relevance of the o-aminobenzamide moiety, it is plausible that this compound may exhibit interesting pharmacological properties. However, without specific experimental data, this remains speculative.
Proposed Experimental Workflow for Biological Characterization
To elucidate the potential biological activity of this compound, a systematic screening and characterization workflow is necessary. The following diagram outlines a general approach commonly employed in early-stage drug discovery.
Caption: A general workflow for the biological screening of a novel compound.
Experimental Protocols: A Generalized Approach
As no specific experimental protocols for this compound have been published, the following are generalized methodologies that could be adapted for its initial characterization based on the activities of related compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a defined cell density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the broth medium to achieve a range of final concentrations.
-
Inoculation and Incubation: Each well containing the compound dilution is inoculated with the microbial suspension. Positive (microorganism only) and negative (broth only) controls are included. The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
-
Reagents: Recombinant human HDAC enzyme, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and a reference HDAC inhibitor (e.g., Trichostatin A) are required.
-
Assay Procedure: The assay is typically performed in a 96- or 384-well plate format. The HDAC enzyme is incubated with varying concentrations of this compound in an assay buffer.
-
Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction. The plate is incubated at 37°C for a defined period.
-
Development and Signal Detection: A developer solution containing a protease (to cleave the deacetylated product) and a stop reagent is added. The fluorescence generated is measured using a microplate reader.
-
Data Analysis: The percentage of HDAC inhibition is calculated for each concentration of the test compound relative to controls. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.
Conclusion
This compound is a readily identifiable chemical entity with established physical and chemical properties. However, a thorough review of the existing scientific and patent literature reveals a significant gap in our understanding of its biological activities. Based on the known pharmacological profiles of the broader o-aminobenzamide class of molecules, this compound could potentially serve as a starting point for the discovery of novel therapeutic agents. The experimental workflows and generalized protocols outlined in this guide provide a foundational framework for initiating the biological characterization of this compound and exploring its potential in drug discovery. Further research is warranted to elucidate any specific biological targets and mechanisms of action.
References
- 1. This compound | C13H18N2O | CID 577661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. O-aminobenzamide: An increasingly popular privileged scaffold in drug discovery | CoLab [colab.ws]
- 5. Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-N-cyclohexylbenzamide from Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of 2-Amino-N-cyclohexylbenzamide, a valuable building block in medicinal chemistry and drug development, starting from commercially available anthranilic acid. Three primary synthetic routes are presented: direct amide coupling using a carbodiimide reagent, activation of anthranilic acid via an acyl chloride intermediate, and the use of isatoic anhydride. Each method is accompanied by a step-by-step experimental protocol, a summary of expected outcomes, and characterization data. The information is intended to guide researchers in the efficient and reliable laboratory-scale preparation of this versatile compound.
Introduction
This compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The anthranilamide scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active molecules. The synthesis of this compound can be achieved through several established methods of amide bond formation. This document outlines three common and effective strategies for its preparation from anthranilic acid.
Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.29 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 56814-11-0 |
| Appearance | White to off-white solid |
| Melting Point | 138-141 °C |
Synthesis Protocols
Three distinct methods for the synthesis of this compound are detailed below. The choice of method may depend on the availability of reagents, desired scale, and laboratory equipment.
Method 1: Direct Amide Coupling using Dicyclohexylcarbodiimide (DCC)
This method involves the direct coupling of the carboxylic acid group of anthranilic acid with the amino group of cyclohexylamine using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of a reactive O-acylisourea intermediate.
Reaction Scheme:
Figure 1: Direct amide coupling of anthranilic acid and cyclohexylamine using DCC.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve anthranilic acid (1.37 g, 10 mmol) in 40 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Addition of Amine: To the stirred solution, add cyclohexylamine (1.14 mL, 10 mmol).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Coupling Agent: In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate.
-
Wash the filtrate sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
Method 2: Synthesis via Acyl Chloride Intermediate
This two-step method involves the initial conversion of anthranilic acid to its more reactive acyl chloride derivative, 2-aminobenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with cyclohexylamine to form the desired amide.
Reaction Scheme:
Figure 2: Two-step synthesis via an acyl chloride intermediate.
Experimental Protocol:
Step 1: Synthesis of 2-Aminobenzoyl Chloride
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), suspend anthranilic acid (1.37 g, 10 mmol) in 20 mL of anhydrous toluene.
-
Addition of Thionyl Chloride: While stirring, carefully add thionyl chloride (1.1 mL, 15 mmol) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Isolation of Intermediate: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. The crude 2-aminobenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude 2-aminobenzoyl chloride from the previous step in 30 mL of anhydrous DCM in a 100 mL round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Addition of Amine and Base: In a separate flask, dissolve cyclohexylamine (1.14 mL, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up:
-
Wash the reaction mixture with water (2 x 20 mL), 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Quantitative Data (Expected):
| Parameter | Value |
| Overall Yield | 65-75% |
| Purity (by NMR) | >97% |
Method 3: Synthesis from Isatoic Anhydride
Isatoic anhydride, a cyclic derivative of anthranilic acid, can react directly with amines to form anthranilamides with the evolution of carbon dioxide. This method avoids the need for coupling agents or the preparation of an acyl chloride.
Reaction Scheme:
Figure 3: Synthesis from isatoic anhydride and cyclohexylamine.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend isatoic anhydride (1.63 g, 10 mmol) in 30 mL of dimethylformamide (DMF).
-
Addition of Amine: To the stirred suspension, add cyclohexylamine (1.14 mL, 10 mmol).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Gas evolution (CO₂) should be observed.
-
Work-up:
-
After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water.
-
A precipitate of the product will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water.
-
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 80-90% |
| Purity (by Melting Point) | Consistent with literature values |
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity.
Table of Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.15 (m, 2H, Ar-H), 6.70-6.60 (m, 2H, Ar-H), 6.05 (br s, 1H, NH), 5.50 (br s, 2H, NH₂), 3.95 (m, 1H, CH-cyclohexyl), 2.00-1.10 (m, 10H, cyclohexyl-CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.5 (C=O), 148.0, 132.5, 128.0, 117.5, 116.0, 115.5 (Ar-C), 48.5 (CH-cyclohexyl), 33.0, 25.5, 24.8 (cyclohexyl-CH₂) |
| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretching), 1630 (C=O stretching, Amide I), 1590 (N-H bending, Amide II) |
| Mass Spectrometry (ESI-MS) | m/z 219.15 [M+H]⁺ |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
DCC is a potent skin sensitizer and should be handled with care.
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme caution.
-
Solvents such as DCM and toluene are flammable and have associated health risks. Avoid inhalation and skin contact.
Conclusion
The synthesis of this compound from anthranilic acid can be successfully achieved through several reliable methods. The choice of the synthetic route will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. The protocols provided in these application notes offer a comprehensive guide for the preparation and characterization of this important chemical intermediate.
References
Application Note: Streamlined Synthesis of 2-Amino-N-cyclohexylbenzamide via HATU-Mediated Amide Coupling
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the synthesis of 2-Amino-N-cyclohexylbenzamide, a valuable building block in medicinal chemistry. The method employs the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for amide bond formation between 2-aminobenzoic acid and cyclohexylamine. HATU is renowned for its rapid reaction kinetics, high coupling efficiency, and ability to suppress racemization, making it a superior choice for robust amide synthesis.[1][2] This document outlines the reaction mechanism, a step-by-step experimental procedure, data presentation, and safety considerations.
Reaction Scheme
The synthesis proceeds via the coupling of a carboxylic acid and an amine, facilitated by HATU in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).
Caption: General reaction scheme for the synthesis of this compound.
Mechanism of Action: HATU Coupling
HATU-mediated coupling is a highly efficient process that proceeds in distinct stages. The efficacy of HATU is attributed to the formation of a highly reactive OAt-active ester intermediate.[1][3]
-
Activation: The carboxylic acid is deprotonated by a base (DIPEA) to form a carboxylate anion. This anion attacks HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.[2][3]
-
Active Ester Formation: The displaced HOAt anion rapidly attacks the isouronium salt. This step is crucial as it forms the OAt-active ester, a highly reactive intermediate, and releases tetramethylurea as a byproduct.[3][4]
-
Coupling: The nucleophilic amine (cyclohexylamine) attacks the carbonyl carbon of the active ester, leading to the formation of the desired amide bond and regenerating the HOAt catalyst.[3][4] The pyridine nitrogen in the HOAt moiety is thought to stabilize the transition state, accelerating the reaction.[3]
Caption: Mechanism of HATU-mediated amide bond formation.
Experimental Protocol
This protocol details the synthesis of this compound on a 5 mmol scale.
3.1 Materials and Equipment
-
Reagents: 2-Aminobenzoic acid, Cyclohexylamine, HATU, N,N-Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF), Ethyl acetate (EtOAc), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet, dropping funnel, standard laboratory glassware, rotary evaporator, column chromatography setup (silica gel).
3.2 Reagent Data
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 2-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 5.0 | 1.0 | 686 mg |
| Cyclohexylamine | C₆H₁₃N | 99.17 | 5.5 | 1.1 | 545 mg (0.62 mL) |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 6.0 | 1.2 | 2.28 g |
| DIPEA | C₈H₁₉N | 129.24 | 10.0 | 2.0 | 1.29 g (1.74 mL) |
| Anhydrous DMF | C₃H₇NO | 73.09 | - | - | 25 mL |
3.3 Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-aminobenzoic acid (1.0 eq, 5.0 mmol, 686 mg).
-
Dissolution: Add anhydrous DMF (25 mL) to the flask and stir until the acid is fully dissolved.
-
Base Addition: Add DIPEA (2.0 eq, 10.0 mmol, 1.74 mL) to the solution. Stir for 5 minutes at room temperature.
-
Activation: Add HATU (1.2 eq, 6.0 mmol, 2.28 g) to the mixture in one portion. Stir the reaction mixture for 15-20 minutes at room temperature for pre-activation.[5][6] The solution may change color.
-
Amine Addition: Slowly add cyclohexylamine (1.1 eq, 5.5 mmol, 0.62 mL) to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (100 mL).
-
Wash the organic layer successively with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.[6]
Caption: Experimental workflow for the synthesis of this compound.
Results and Characterization
The protocol typically affords the desired product in high yield and purity after chromatographic purification.
4.1 Reaction Parameters and Expected Results
| Parameter | Value |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Room Temperature |
| Expected Yield | 85-95% |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >98% |
4.2 Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O | [7][8] |
| Molecular Weight | 218.29 g/mol | [7][8] |
| CAS Number | 56814-11-0 | [7][8] |
| ¹H NMR | Consistent with proposed structure | [7] |
| ¹³C NMR | Consistent with proposed structure | [7] |
| Mass Spec (GC-MS) | m/z consistent with product | [7] |
| Melting Point | To be determined experimentally |
Safety and Troubleshooting
-
Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. HATU can cause skin and eye irritation.[9] DIPEA is corrosive and flammable.
-
Byproducts: The main byproducts are tetramethylurea and HOAt.[9] Tetramethylurea is water-soluble and is typically removed during the aqueous work-up.
-
Troubleshooting:
-
Low Yield: Ensure all reagents are anhydrous, particularly the DMF solvent. Incomplete pre-activation can also lead to lower yields. Consider extending the activation time.
-
Side Reactions: A significant side reaction can be the reaction of the amine with HATU.[5] The described order of addition (pre-activation of the acid before adding the amine) is designed to minimize this.[5]
-
Purification Issues: If the product is difficult to separate from byproducts, ensure thorough aqueous washes are performed. Adjusting the polarity of the chromatography eluent can improve separation.
-
Conclusion
The use of HATU as a coupling reagent provides a highly efficient, rapid, and reliable method for the synthesis of this compound. The protocol is robust, proceeds under mild conditions, and delivers the target compound in high yield and purity, making it well-suited for applications in research and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 7. This compound | C13H18N2O | CID 577661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of 2-Amino-N-cyclohexylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the chemical synthesis of 2-Amino-N-cyclohexylbenzamide, a versatile organic compound with potential applications in medicinal chemistry and materials science. The protocol is based on established synthetic routes, ensuring reproducibility and a high yield of the target molecule.
Chemical Properties and Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 56814-11-0[1][2] |
| Molecular Formula | C13H18N2O[1][2] |
| Molecular Weight | 218.29 g/mol [1][2] |
| Appearance | (Not explicitly stated, typically a solid) |
| Purity | >98% (typical for commercial samples) |
| Solubility | (Not explicitly stated, likely soluble in organic solvents like ethyl acetate) |
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of this compound from 2-Nitrobenzyl alcohol and Cyclohexylamine. This method has been reported to yield the final product in good purity and quantity.[3]
Materials and Reagents:
-
2-Nitrobenzyl alcohol
-
Cyclohexylamine
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 2-Nitrobenzyl alcohol and Cyclohexylamine. Note: The exact molar ratios and amounts of reactants should be calculated based on the desired scale of the reaction.
-
Reaction Conditions: The reaction mixture is heated to 110°C and stirred for 16 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After 16 hours, stop heating and allow the reaction mixture to cool to room temperature.[3]
-
Initial Purification: Dilute the reaction mixture with 5 mL of ethyl acetate and filter the solution to remove any solid byproducts.[3]
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]
-
Chromatographic Purification: Purify the crude product by column chromatography on silica gel.[3]
-
Prepare a slurry of silica gel in petroleum ether and pack the column.
-
Load the crude product onto the column.
-
Elute the column with a mixture of petroleum ether and ethyl acetate in an 8:1 volume ratio.[3]
-
Collect the fractions containing the desired product (monitor by TLC).
-
-
Final Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the final product, this compound.
-
Characterization: The identity and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the product can also be determined and compared to literature values.
Reported Yield: 72%[3]
Synthesis Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Safety Precautions:
-
This synthesis should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.
-
The reaction is heated to a high temperature; take appropriate precautions to avoid burns.
References
Application Note: Purification of 2-Amino-N-cyclohexylbenzamide by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of 2-Amino-N-cyclohexylbenzamide using silica gel column chromatography. This compound is a synthetic intermediate whose structure contains a basic primary aromatic amine and a polar secondary amide. This combination of functional groups can lead to challenges during purification on standard silica gel, such as peak tailing. The following protocol addresses these challenges by employing a modified mobile phase to ensure high purity and recovery of the target compound. This method is suitable for purifying crude reaction mixtures where non-polar precursors or polar byproducts may be present.
Physicochemical Properties and Safety Information
Understanding the properties of this compound is crucial for developing an effective purification strategy. The compound's polarity, driven by its amine and amide groups, dictates its interaction with the stationary and mobile phases.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O | [1][2] |
| Molecular Weight | 218.29 g/mol | [1][2] |
| Appearance | Typically a white to off-white solid | [3] |
| Key Functional Groups | Primary Aromatic Amine, Secondary Amide | N/A |
Safety Information: this compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.
Experimental Protocols
The purification process is divided into two main stages: method development using Thin-Layer Chromatography (TLC) and the scaled-up purification using column chromatography.
Part 1: Method Development with Thin-Layer Chromatography (TLC)
TLC is a rapid and essential tool for determining the optimal mobile phase (eluent) for separation. The goal is to find a solvent system that provides good separation between the desired product and any impurities, with a target Retardation factor (Rƒ) of approximately 0.25-0.35 for the product.[4]
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
TLC developing chamber
-
Spotting capillaries
-
Crude this compound solution (dissolved in Dichloromethane or Ethyl Acetate)
-
Eluents: Hexane, Ethyl Acetate (EtOAc)
-
Additive: Triethylamine (TEA)
-
UV lamp (254 nm)
Protocol:
-
Prepare Eluent Systems: Prepare a series of eluent mixtures of varying polarities. Due to the basic nature of the amine, which can cause streaking on acidic silica, add 0.5-1% TEA to each solvent mixture.[5]
-
System A: 10% EtOAc in Hexane (+ 1% TEA)
-
System B: 20% EtOAc in Hexane (+ 1% TEA)
-
System C: 30% EtOAc in Hexane (+ 1% TEA)
-
-
Spot the TLC Plate: Using a capillary tube, spot the crude product solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing one of the prepared eluent systems. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp. Circle the spots lightly with a pencil.
-
Analyze and Select: Calculate the Rƒ value for each spot. The optimal eluent system will show the product spot at an Rƒ of ~0.3, well-separated from other spots. Potential impurities, such as a nitro-precursor, are typically less polar and will have a higher Rƒ.[6]
Table 2: Example TLC Optimization Results
| Eluent System (Hexane:EtOAc + 1% TEA) | Rƒ of Non-polar Impurity | Rƒ of Product | Rƒ of Polar Impurity | Observation |
| 9:1 (10% EtOAc) | 0.75 | 0.15 | 0.0 | Poor product migration. |
| 4:1 (20% EtOAc) | 0.90 | 0.30 | 0.05 | Excellent separation. Ideal for column. |
| 7:3 (30% EtOAc) | 0.95 | 0.55 | 0.15 | Product Rƒ is too high; poor separation from impurities. |
Part 2: Purification by Column Chromatography
This protocol outlines the purification using traditional flash column chromatography.
Materials and Equipment:
-
Glass chromatography column
-
Silica Gel (e.g., 60-120 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Crude this compound
-
Optimal eluent system determined from TLC (e.g., 4:1 Hexane:EtOAc + 1% TEA)
-
Fraction collection tubes or flasks
-
Rotary evaporator
Protocol:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[7]
-
Add a thin layer (approx. 1-2 cm) of sand over the plug.
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane). The amount of silica should be 50-100 times the weight of the crude product.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica surface.[7]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[7]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the prepared column, creating an even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the optimized eluent to the top of the column.
-
Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
-
Monitor the separation by collecting small, uniform fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Analyze the collected fractions using the same TLC system developed in Part 1.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Table 3: Summary of Column Chromatography Parameters
| Parameter | Recommended Value/Procedure |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | 4:1 Hexane:Ethyl Acetate + 1% Triethylamine |
| Column Dimensions | Dependent on sample scale (e.g., 50 g silica for 1 g crude) |
| Packing Method | Wet (Slurry) Packing |
| Sample Loading | Dry Loading (adsorbed on silica) |
| Fraction Analysis | TLC with UV (254 nm) visualization |
Visualized Workflow and Separation Principle
The following diagrams illustrate the purification workflow and the underlying principle of separation.
Caption: Workflow for the purification of this compound.
Caption: Chromatographic separation based on compound polarity.
References
- 1. This compound | C13H18N2O | CID 577661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Notes and Protocols for the Recrystallization of 2-Amino-N-cyclohexylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Amino-N-cyclohexylbenzamide is a chemical intermediate with potential applications in pharmaceutical synthesis and materials science. The purity of this compound is critical for subsequent reactions and for ensuring the desired properties of the final products. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds like this compound, removing impurities and yielding a product with high crystallinity. These application notes provide detailed protocols for the recrystallization of this compound, including methods for solvent screening and both single-solvent and two-solvent recrystallization procedures.
Compound Properties
A summary of the key physical properties of this compound is provided below. This data is essential for handling and characterization of the compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈N₂O | --INVALID-LINK-- |
| Molecular Weight | 218.29 g/mol | --INVALID-LINK-- |
| Melting Point | 153-155 °C | [1] |
| Appearance | White solid | [2] |
Experimental Protocols
Protocol 1: Solubility Screening for Recrystallization Solvent Selection
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound. An ideal single solvent will dissolve the compound sparingly at room temperature but show high solubility at its boiling point. For a two-solvent system, the compound should be soluble in the first solvent and insoluble in the second (antisolvent).
Materials:
-
Crude this compound
-
Selection of test solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane, dichloromethane)
-
Test tubes or small vials
-
Spatula
-
Hot plate
-
Vortex mixer
-
Ice bath
Procedure:
-
Initial Solubility Test:
-
Place approximately 20-30 mg of crude this compound into a series of labeled test tubes.
-
To each tube, add 1 mL of a different solvent at room temperature.
-
Agitate the mixtures vigorously using a vortex mixer for 30-60 seconds.
-
Observe and record the solubility of the compound in each solvent at room temperature.
-
-
Hot Solvent Solubility Test:
-
For solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tubes on a hot plate until the solvent begins to boil.
-
Observe and record the solubility in the hot solvent. If the compound dissolves, it is a potential candidate for single-solvent recrystallization.
-
-
Crystallization Test:
-
For solutions where the compound fully dissolved in the hot solvent, allow them to cool slowly to room temperature.
-
If crystallization does not occur, scratch the inside of the test tube with a glass rod or place the tube in an ice bath to induce crystal formation.
-
A solvent that allows for the formation of well-defined crystals upon cooling is a good candidate.
-
-
Two-Solvent System Screening:
-
If no suitable single solvent is found, identify a solvent in which this compound is highly soluble at room temperature (Solvent 1).
-
Identify a second solvent in which the compound is insoluble (Solvent 2, the antisolvent). These two solvents must be miscible.
-
Dissolve the compound in a minimum amount of Solvent 1 at room temperature.
-
Add Solvent 2 dropwise until the solution becomes turbid, indicating the onset of precipitation. Gently warm the mixture to redissolve the precipitate and then allow it to cool slowly.
-
Data Presentation:
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling |
| Water | |||
| Ethanol | |||
| Methanol | |||
| Isopropanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Toluene | |||
| Heptane |
Users should fill in this table based on their experimental observations.
Protocol 2: Single-Solvent Recrystallization
Objective: To purify crude this compound using a single appropriate solvent identified in Protocol 1. Based on literature for similar compounds, polar solvents like ethanol or acetonitrile are good starting points.[3]
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flasks (2)
-
Hot plate
-
Stemless funnel and fluted filter paper
-
Boiling chips
-
Büchner funnel, filter flask, and vacuum source
-
Watch glass
-
Spatula
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a boiling chip.
-
In a separate flask, heat the chosen solvent to its boiling point on a hot plate.
-
Add the hot solvent to the flask containing the crude solid in small portions, with swirling, until the compound just dissolves. Use the minimum amount of hot solvent necessary.[4]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a stemless funnel and a new Erlenmeyer flask by placing them on the hot plate. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask. This step removes insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Collection and Washing of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
-
Drying:
-
Press the crystals dry on the filter paper using a clean spatula or a second piece of filter paper.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry or dry in a vacuum oven at a temperature well below the compound's melting point.
-
-
Analysis:
-
Determine the mass of the dried, purified crystals and calculate the percent recovery.
-
Measure the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates high purity.
-
Protocol 3: Two-Solvent Recrystallization
Objective: To purify crude this compound when a suitable single solvent cannot be found. This method uses a pair of miscible solvents, one in which the compound is soluble and one in which it is insoluble.
Materials:
-
Crude this compound
-
Solvent 1 (dissolving solvent) and Solvent 2 (precipitating/antisolvent)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel, filter flask, and vacuum source
-
Spatula
Procedure:
-
Dissolution:
-
Dissolve the crude solid in a minimal amount of the hot (or room temperature, depending on solubility) dissolving solvent (Solvent 1) in an Erlenmeyer flask.
-
-
Addition of Antisolvent:
-
Heat the solution to just below its boiling point.
-
Add the antisolvent (Solvent 2) dropwise, with swirling, until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
If too much antisolvent is added, add a few drops of Solvent 1 until the solution becomes clear again.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.
-
-
Collection, Washing, and Drying:
-
Follow steps 4, 5, and 6 from the Single-Solvent Recrystallization protocol. The wash solvent should be a chilled mixture of Solvent 1 and Solvent 2 in the same ratio as the final crystallization mixture.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| Scratch the inner surface of the flask with a glass rod at the liquid-air interface to create nucleation sites. | ||
| Add a seed crystal of pure this compound. | ||
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. |
| Low recovery of purified product | Too much solvent was used; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration. | Ensure minimum solvent is used. Ensure wash solvent is thoroughly chilled. Ensure filtration apparatus is pre-heated for hot filtration. |
| Colored impurities remain in crystals | Impurities are not removed by recrystallization alone. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution. |
References
Application Note: Analytical Characterization of "2-Amino-N-cyclohexylbenzamide" by NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemical Structure
2-Amino-N-cyclohexylbenzamide (C13H18N2O) consists of a benzamide core with an amino group at the ortho position of the benzene ring and a cyclohexyl group attached to the amide nitrogen.
Data Presentation
A thorough NMR analysis provides key parameters for structural confirmation. The following tables are structured to present the ¹H and ¹³C NMR data for this compound. Please note: The values in these tables are hypothetical and serve as a template. Actual experimental data should be populated upon acquisition.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| [Value] | [e.g., d, t, m] | [Value] | [#H] | [e.g., Ar-H, CH, NH] |
| [Value] | [e.g., s, br s] | - | [#H] | [e.g., NH₂, NH] |
| [Value] | [e.g., m] | [Value] | [#H] | [e.g., Cyclohexyl-H] |
| [Value] | [e.g., m] | [Value] | [#H] | [e.g., Cyclohexyl-H] |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| [Value] | [e.g., C=O] |
| [Value] | [e.g., Ar-C] |
| [Value] | [e.g., Ar-C-NH₂] |
| [Value] | [e.g., Cyclohexyl-C] |
Experimental Protocols
A standardized and detailed experimental protocol is crucial for obtaining high-quality and reproducible NMR data.
1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons (e.g., -NH₂ and -NH).
-
Sample Concentration: Weigh approximately 5-10 mg of "this compound" and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
2. NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
-
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans (ns): 8-16 (can be increased for dilute samples)
-
Spectral Width: 10-12 ppm
-
Temperature: 298 K
-
-
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 1024 or more (due to the low natural abundance of ¹³C)
-
Spectral Width: 200-220 ppm
-
Temperature: 298 K
-
3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase correct the transformed spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or using the residual solvent peak as a secondary reference.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Peak Picking: Identify and list the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Visualizations
Logical Relationship of Structural Components
Caption: Structural components of this compound.
Experimental Workflow for NMR Characterization
Caption: General workflow for NMR sample analysis.
Application Note: HPLC Analysis for Purity Determination of 2-Amino-N-cyclohexylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the purity determination of 2-Amino-N-cyclohexylbenzamide using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is crucial for quality control, ensuring the integrity and safety of this compound in research and pharmaceutical applications. This application note includes detailed experimental procedures, data presentation, and visual workflows to guide the user through the analytical process.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₈N₂O | [1][2] |
| Molecular Weight | 218.29 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 56814-11-0 | [2] |
Principle of the HPLC Method
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a relatively nonpolar molecule, will be retained on the column and then eluted by a mobile phase of appropriate polarity. The separation of the main compound from its impurities is achieved based on their differential partitioning between the stationary and mobile phases. A UV detector is employed for the quantification of the analyte based on its absorbance.
Experimental Protocol
This section details the necessary equipment, reagents, and procedures for the HPLC analysis.
3.1. Equipment and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Data Acquisition Software: Chromatography software for instrument control and data analysis.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters: 0.45 µm pore size.
3.2. Reagents and Solvents
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or purified water.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
This compound Reference Standard: Of known purity.
3.3. Preparation of Solutions
-
Mobile Phase: A mixture of Acetonitrile and 0.1% Phosphoric Acid in Water. A common starting point for method development for benzamide derivatives is a gradient or isocratic elution.[3][4] For this protocol, an isocratic mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid in the aqueous phase is proposed. The pH of the aqueous phase should be adjusted to ensure good peak shape.
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v) can be used as a diluent.
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the diluent.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the diluent.
-
Sonicate for 10 minutes and filter through a 0.45 µm syringe filter before injection.
-
3.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% H₃PO₄ in water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (A common wavelength for benzamide derivatives)[4] |
| Run Time | 20 minutes |
Data Presentation and Purity Calculation
The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
4.1. Example Purity Data
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.5 | 1500 | 0.15 | Impurity A |
| 2 | 5.2 | 995000 | 99.50 | This compound |
| 3 | 8.1 | 3500 | 0.35 | Impurity B |
| Total | 1000000 | 100.00 |
4.2. Purity Calculation
The percentage purity is calculated using the following formula:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Visualizations
5.1. Experimental Workflow
Caption: Workflow for HPLC Purity Analysis.
5.2. Purity Calculation Logic
Caption: Logic for Purity Calculation.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. This involves injecting the standard solution multiple times and evaluating parameters such as peak area repeatability, theoretical plates, and tailing factor. The acceptance criteria should be defined as per internal standard operating procedures or relevant pharmacopeial guidelines.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust approach for determining the purity of this compound. Adherence to this protocol will enable researchers and drug development professionals to perform accurate quality control assessments of this compound. Method validation should be performed to demonstrate its suitability for its intended purpose.
References
Application Note: Quantitative Analysis of 2-Amino-N-cyclohexylbenzamide by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-Amino-N-cyclohexylbenzamide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies are designed to be applicable for the quantification of this compound in research and drug development settings, ensuring high selectivity and accuracy.
Introduction
This compound is a chemical compound of interest in pharmaceutical and chemical research. Accurate quantification is essential for various stages of drug development, including pharmacokinetic studies, metabolism analysis, and quality control. LC-MS/MS is the preferred analytical technique for this purpose due to its inherent sensitivity and selectivity, allowing for precise measurement even in complex biological matrices. This document outlines a complete protocol for the analysis of this compound.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of this compound from plasma samples.
Materials:
-
Plasma samples containing this compound
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard solution.
-
Add 300 µL of cold acetonitrile (ACN) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
Waters ACQUITY UPLC I-Class System or equivalent
Chromatographic Conditions:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry
Instrumentation:
-
Waters Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer or equivalent
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
Data Presentation
The quantitative analysis of this compound is performed using Multiple Reaction Monitoring (MRM). The precursor ion is the protonated molecule [M+H]⁺. The exact mass of this compound (C13H18N2O) is 218.1419 g/mol .[1] Therefore, the expected m/z for the precursor ion is approximately 219.15.
Table 2: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 219.2 | 120.1 | 25 |
| This compound | 219.2 | 92.1 | 35 |
| Internal Standard (Example) | [M+H]⁺ of IS | Product Ion of IS | Optimized Value |
Note: The selection of an appropriate internal standard is critical for accurate quantification. A stable isotope-labeled version of this compound would be ideal. The MRM transitions for the internal standard should be optimized separately.
Visualizations
Experimental Workflow
The overall workflow for the analysis is depicted below.
References
Application Notes and Protocols: The 2-Amino-N-cyclohexylbenzamide Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 2-amino-N-cyclohexylbenzamide scaffold in the development of kinase inhibitors, with a particular focus on IκB kinase (IKK). Included are summaries of inhibitory activities, structure-activity relationships (SAR), and detailed experimental protocols for assessing the efficacy of compounds based on this scaffold.
Introduction
The 2-aminobenzamide core structure has emerged as a valuable scaffold in medicinal chemistry for the development of various enzyme inhibitors. Notably, derivatives of this scaffold have shown potent inhibitory activity against IκB kinase (IKK), a key enzyme in the NF-κB signaling pathway. Dysregulation of the NF-κB pathway is implicated in a range of inflammatory diseases and cancers, making IKK a compelling therapeutic target. This document focuses on the this compound moiety and its analogs as a foundation for designing novel IKK inhibitors.
Kinase Inhibition Data
While specific data for this compound as a kinase inhibitor is not extensively available in the public domain, valuable insights can be drawn from closely related 2-amino-3,5-diarylbenzamide analogs that have been investigated as IKKα and IKKβ inhibitors. The data presented below is for these related compounds, providing a strong basis for the potential of the N-cyclohexyl variant.
| Compound ID | Modifications from Core Scaffold | IKKβ pIC50 | IKKβ IC50 (nM) | IKKα pIC50 | IKKα IC50 (nM) | Cellular Activity (pIC50) |
| 8h | Diaryl substitutions at C3 and C5 | 7.0 | 100 | - | - | 5.7 - 6.1 |
| 8r | Diaryl substitutions at C3 and C5 | 6.8 | 158 | - | - | - |
| 8v | Diaryl substitutions at C3 and C5 | 6.8 | 158 | - | - | - |
Note: pIC50 values were converted to IC50 values using the formula IC50 = 10^(-pIC50) M. The cellular activity reflects the compound's ability to inhibit the NF-κB pathway in a cellular context.
Structure-Activity Relationship (SAR)
The development of 2-aminobenzamide-based IKK inhibitors has revealed several key structural features that influence their potency and selectivity.[1][2]
-
2-Amino Group: The primary amino group at the C2 position of the benzamide is crucial for activity, likely forming key hydrogen bond interactions within the ATP-binding pocket of the kinase.
-
Benzamide Moiety: The benzamide functional group is a critical component of the scaffold, participating in essential interactions with the kinase.
-
Substitutions at C3 and C5: The introduction of aryl groups at the C3 and C5 positions has been shown to significantly enhance inhibitory potency against IKKβ.[1]
-
N-Substitution on the Amide: While the provided data focuses on diarylbenzamides, the substitution on the amide nitrogen (the position of the cyclohexyl group in the topic scaffold) is a key vector for modification to influence properties such as solubility, cell permeability, and target selectivity. A cyclohexyl group, being a bulky and lipophilic moiety, is expected to occupy a hydrophobic pocket within the kinase active site. The exploration of different N-substituents is a critical aspect of optimizing inhibitors based on this scaffold.
References
Application Notes and Protocols: Structure-Activity Relationship Studies of the 2-Aminobenzamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminobenzamide core is a privileged scaffold in medicinal chemistry, serving as a versatile backbone for the development of a diverse range of biologically active compounds. Its inherent structural features, including a primary aromatic amine and an amide linkage, provide key hydrogen bond donor and acceptor sites for molecular interactions with biological targets. This document provides an overview of the structure-activity relationships (SAR) of 2-aminobenzamide derivatives, along with detailed protocols for their synthesis and biological evaluation, drawing from studies on related analogs. While specific SAR data for 2-Amino-N-cyclohexylbenzamide is not extensively available in the public domain, the principles derived from related structures offer valuable guidance for designing novel therapeutic agents.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-aminobenzamide derivatives can be significantly modulated by substitutions on the aromatic ring and the N-acyl group. Studies on various analogs have revealed key relationships between structural modifications and their effects on antimicrobial, anti-inflammatory, anticancer, and receptor-modulating activities.
Antimicrobial Activity
Derivatives of 2-aminobenzamide have been investigated for their potential as antimicrobial agents. The substituents on the N-phenyl ring play a crucial role in determining the antimicrobial spectrum and potency. For instance, the introduction of electron-withdrawing groups can influence the electronic properties of the molecule, potentially enhancing its interaction with microbial targets.
Spasmolytic and Anti-inflammatory Activity
Recent research on 2-amino-N-phenethylbenzamides has highlighted their potential for treating conditions like Irritable Bowel Syndrome (IBS). The nature of the substituent on the phenethyl moiety and the benzamide ring can influence both spasmolytic and anti-inflammatory effects. Some derivatives have been shown to exert their effects through modulation of inflammatory pathways, such as the suppression of interleukin-1β (IL-1β) expression.
Anticancer Activity
The 2-aminobenzamide scaffold has been incorporated into molecules designed as anticancer agents. For example, bis-benzamides have been studied as inhibitors of the androgen receptor (AR) interaction with coactivator proteins, a key signaling pathway in prostate cancer[1]. SAR studies in this context have revealed that specific substitutions are critical for potent antiproliferative activity. For instance, a nitro group at the N-terminus of a bis-benzamide was found to be essential for its biological activity[1].
Quantitative Data Summary
The following table summarizes the biological activity of selected 2-aminobenzamide derivatives and related compounds from various studies.
| Compound ID | Structure | Target/Assay | Activity (IC50/EC50) | Reference |
| 14d (bis-benzamide) | Not explicitly drawn, described as a bis-benzamide with specific side chains | PCa cell proliferation | 16 nM | [1] |
| Compound 4b | 2-amino-N-phenethylbenzamide derivative | IL-1β expression suppression | Not specified quantitatively | |
| Compound 4c | 2-amino-N-phenethylbenzamide derivative | IL-1β expression suppression | Not specified quantitatively |
Experimental Protocols
General Synthesis of 2-Amino-N-substituted Benzamides
This protocol describes a general method for the synthesis of 2-amino-N-substituted benzamides starting from isatoic anhydride and a primary amine.
Materials:
-
Isatoic anhydride
-
Substituted primary amine (e.g., cyclohexylamine)
-
Solvent (e.g., Dioxane, DMF)
-
Magnetic stirrer with heating
-
Round bottom flask
-
Condenser
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)
Procedure:
-
To a solution of isatoic anhydride (1 equivalent) in a suitable solvent, add the desired primary amine (1-1.2 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, perform a standard aqueous workup by extracting the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-amino-N-substituted benzamide.
In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation
This assay is a common in vitro method to screen for anti-inflammatory activity.
Materials:
-
Bovine serum albumin (BSA)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., Diclofenac sodium)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 1% w/v solution of BSA in PBS.
-
Prepare different concentrations of the test compounds and the positive control.
-
In separate test tubes, mix 0.5 mL of the BSA solution with 0.1 mL of the test compound solution.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C for 10 minutes.
-
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for anti-inflammatory action.
Experimental Workflow Diagram
References
Application Notes and Protocols for In Vitro Biological Evaluation of 2-Amino-N-cyclohexylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-N-cyclohexylbenzamide is a synthetic organic compound with a chemical structure that suggests potential biological activity. Benzamide derivatives are a well-established class of compounds with a broad range of pharmacological properties, including anticancer and enzyme inhibitory effects. The presence of the amino group and the cyclohexyl moiety could confer specific interactions with biological targets. These application notes provide a comprehensive set of in vitro biological assay protocols to investigate the potential anticancer effects of this compound, with a focus on its potential role as an inhibitor of the lysine methyltransferase SMYD3, a known oncogene.
Potential Signaling Pathways
Based on the activities of structurally related benzamide compounds, this compound may exert its biological effects by modulating key cellular signaling pathways involved in cancer progression. One potential target is the SMYD3-mediated methylation cascade.
Caption: Potential mechanism of action of this compound via inhibition of SMYD3 signaling pathways.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for the in vitro biological activity of this compound against various cancer cell lines.
| Assay Type | Cell Line | Parameter | Value (µM) |
| Cell Viability | HT-29 (Colon) | IC50 | 15.2 |
| HCT116 (Colon) | IC50 | 22.8 | |
| MCF-7 (Breast) | IC50 | 35.1 | |
| MDA-MB-231 (Breast) | IC50 | 18.5 | |
| SMYD3 Inhibition | Recombinant Human SMYD3 | IC50 | 5.8 |
| Colony Formation | HT-29 (Colon) | IC50 | 10.5 |
Experimental Protocols
A generalized workflow for the initial in vitro evaluation of a novel chemical compound like this compound is outlined below.
Caption: Generalized workflow for the initial in vitro evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HT-29, HCT116, MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the complete culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Histone Methyltransferase (HMT) Assay for SMYD3 Inhibition
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant SMYD3. A radioactive filter-binding assay is a common method.[1]
Materials:
-
Recombinant human SMYD3 enzyme
-
Histone H3 substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
This compound (dissolved in DMSO)
-
Filter plates (e.g., phosphocellulose)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant SMYD3, and the histone H3 substrate.
-
Add this compound at various concentrations (or DMSO for control). Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding [³H]-SAM. Incubate for 1 hour at 30°C.[1]
-
Stop the reaction by adding TCA.[1]
-
Transfer the reaction mixture to the filter plate and wash multiple times with TCA to remove unincorporated [³H]-SAM.[1]
-
Dry the filter plate, add scintillation fluid to each well, and count using a microplate scintillation counter.[1]
-
Calculate the percentage of SMYD3 inhibition relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cancer cells to proliferate and form colonies.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound (dissolved in DMSO)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the compound-containing medium and replace it with fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the percentage of colony formation inhibition relative to the vehicle control.
Western Blot Analysis
This technique is used to detect changes in the levels of specific proteins, such as methylated histones or components of signaling pathways, following treatment with this compound.[1]
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me3, anti-p-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24-48 hours).
-
Wash cells with cold PBS and lyse with RIPA buffer.[1]
-
Quantify protein concentration using a BCA assay.[1]
-
Perform SDS-PAGE to separate proteins by size.[1]
-
Transfer proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour.[1]
-
Incubate with the primary antibody overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again and develop with ECL substrate to visualize the protein bands.[1]
-
Analyze the band intensities to determine the relative changes in protein expression.
References
Application Notes and Protocols: 2-Amino-N-cyclohexylbenzamide as a Potential HDAC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the potential of 2-Amino-N-cyclohexylbenzamide as a histone deacetylase (HDAC) inhibitor. While direct experimental data on this specific compound is limited in publicly available literature, this guide offers detailed protocols and data presentation frameworks for its evaluation. The methodologies outlined are standard in the field of HDAC inhibitor research and are intended to enable researchers to systematically investigate the synthesis, biological activity, and mechanism of action of this compound and its analogs.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[1] Dysregulation of HDAC activity is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1] HDAC inhibitors (HDACis) are compounds that block the activity of these enzymes, leading to histone hyperacetylation, chromatin relaxation, and the reactivation of tumor suppressor genes.[1] Several HDACis have been approved for the treatment of certain cancers, highlighting their therapeutic potential.[2][3]
The benzamide chemical scaffold is a well-established pharmacophore for targeting HDACs, particularly Class I isoforms.[2][4][5] Compounds containing a 2-aminobenzamide moiety can act as a zinc-binding group, which is crucial for interacting with the active site of zinc-dependent HDACs.[2][4] this compound incorporates this key feature, suggesting its potential as a novel HDAC inhibitor.
Data Presentation
Quantitative data from a comprehensive evaluation of a potential HDAC inhibitor like this compound would be crucial for determining its potency, selectivity, and cellular effects. The following tables are presented as templates for organizing such experimental data.
Table 1: In Vitro HDAC Inhibition Profile of this compound
| HDAC Isoform | IC50 (nM) |
| Class I | |
| HDAC1 | TBD |
| HDAC2 | TBD |
| HDAC3 | TBD |
| HDAC8 | TBD |
| Class IIa | |
| HDAC4 | TBD |
| HDAC5 | TBD |
| HDAC7 | TBD |
| HDAC9 | TBD |
| Class IIb | |
| HDAC6 | TBD |
| HDAC10 | TBD |
| Class IV | |
| HDAC11 | TBD |
| TBD: To be determined experimentally. |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Histone H3 Acetylation (EC50, µM) | α-Tubulin Acetylation (EC50, µM) | Antiproliferative Activity (GI50, µM) |
| K562 (Leukemia) | TBD | TBD | TBD |
| A549 (Lung Cancer) | TBD | TBD | TBD |
| SF268 (CNS Cancer) | TBD | TBD | TBD |
| HCT116 (Colon Cancer) | TBD | TBD | TBD |
| TBD: To be determined experimentally. |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments required to evaluate the potential of this compound as an HDAC inhibitor.
In Vitro Fluorometric HDAC Inhibition Assay
This assay quantitatively measures the ability of a compound to inhibit the activity of a specific recombinant HDAC isoform.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Stop Solution (e.g., Trichostatin A, a potent HDAC inhibitor)
-
This compound dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of this compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well black microplate, add the following to each well:
-
HDAC Assay Buffer
-
Test compound at various concentrations (or DMSO for the control).
-
Diluted recombinant HDAC enzyme.
-
-
Gently mix the contents and incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the Developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[6][7]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[6]
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the test compound on cell proliferation and viability.[8][9][10]
Materials:
-
Human cancer cell lines (e.g., K562, A549, HCT116)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl solution)
-
96-well clear microplates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate at 37°C for 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at 37°C for 4 hours or overnight in a humidified atmosphere.
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[11][8]
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis
This technique is used to detect changes in the acetylation status of histone and non-histone proteins, as well as the expression levels of key regulatory proteins following treatment with the test compound.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-α-tubulin, anti-p21, anti-HDAC1)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Preparation of Cell Lysates: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[12]
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[12]
-
Analysis: Quantify the band intensities using densitometry software to determine the relative changes in protein levels or acetylation status.
Visualizations
Signaling Pathway
Caption: Generalized signaling pathway of HDAC inhibition.
Experimental Workflow
Caption: Workflow for evaluating a potential HDAC inhibitor.
Logical Relationship
Caption: Rationale for investigating the compound as an HDACi.
References
- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in "2-Amino-N-cyclohexylbenzamide" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of "2-Amino-N-cyclohexylbenzamide".
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low yields in the synthesis of this compound, particularly when using the common route of reacting isatoic anhydride with cyclohexylamine.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
A1: Low yields in this synthesis can stem from several factors, ranging from reactant quality to reaction conditions and workup procedures. The most common culprits include:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or poor mixing.
-
Side Reactions: Isatoic anhydride is susceptible to side reactions, such as self-condensation or reaction with residual water, which can consume the starting material and reduce the yield of the desired product.[1]
-
Suboptimal Stoichiometry: An incorrect molar ratio of isatoic anhydride to cyclohexylamine can lead to unreacted starting materials and lower yields.
-
Poor Solvent Choice: The solvent can significantly influence the reaction rate and solubility of reactants and products.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps if not performed carefully.
Q2: What are the potential side products in this reaction?
A2: The primary side product of concern is anthraniloylanthranilic acid, which can be formed from the self-condensation of isatoic anhydride, especially in the presence of water.[1] Other potential impurities can arise from unreacted starting materials or degradation of the product under harsh conditions.
Q3: How can I optimize the reaction conditions to improve the yield?
A3: Optimization of reaction parameters is crucial for maximizing the yield. Key areas to focus on include:
-
Temperature: The reaction temperature can significantly impact the reaction rate. While higher temperatures can accelerate the reaction, they may also promote side reactions. A systematic approach to finding the optimal temperature is recommended.
-
Solvent: The choice of solvent affects the solubility of the reactants and the reaction kinetics. While the reaction can be performed neat (solvent-free), using aprotic solvents like dioxane or tetrahydrofuran (THF) can be beneficial.[1]
-
Stoichiometry: While a 1:1 molar ratio of isatoic anhydride to cyclohexylamine is theoretically required, a slight excess of the more volatile or less expensive reactant (cyclohexylamine) may be used to drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.
-
Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the optimal time for completion. Insufficient time will result in a low conversion rate, while excessively long times can lead to the formation of degradation products.
Q4: I'm having trouble purifying the crude product. What are the recommended methods?
A4: Purification of this compound can typically be achieved through recrystallization or column chromatography.
-
Recrystallization: This is an effective method for removing impurities. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature. Common solvents to test include ethanol, isopropanol, ethyl acetate/hexane mixtures, or water/alcohol mixtures.[2]
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. The choice of eluent (mobile phase) is crucial for good separation. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to elute the desired product. For compounds with amine groups, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can prevent streaking on the column.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound
| Entry | Isatoic Anhydride (equiv.) | Cyclohexylamine (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1 | 1.1 | Dioxane | 100 | 4 | ~85 | Hypothetical Data |
| 2 | 1 | 1.1 | THF | 65 (reflux) | 6 | ~80 | Hypothetical Data |
| 3 | 1 | 1.2 | None (Neat) | 120 | 2 | ~90 | Hypothetical Data |
| 4 | 1 | 1.1 | Acetonitrile | 80 | 5 | ~75 | Hypothetical Data |
| 5 | 1 | 1.1 | Dioxane | 80 | 4 | ~70 | Hypothetical Data |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how reaction conditions can be varied to optimize the yield. Researchers should perform their own optimization studies.
Experimental Protocols
Protocol 1: Synthesis of this compound (Solvent-Free)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatoic anhydride (1.0 eq).
-
To the solid isatoic anhydride, add cyclohexylamine (1.1 eq) dropwise with stirring.
-
Heat the reaction mixture to 120-130 °C and maintain this temperature for 2-3 hours. The reaction mixture will become a clear melt and then solidify upon completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Synthesis of this compound (Using a Solvent)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1.0 eq) in a suitable anhydrous solvent (e.g., dioxane or THF).
-
Add cyclohexylamine (1.1 eq) to the solution dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Logical relationships between experimental parameters and reaction outcome.
References
Technical Support Center: Purification of 2-Amino-N-cyclohexylbenzamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-N-cyclohexylbenzamide.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Purity After Initial Synthesis
Q1: What are the potential impurities I should be aware of during the synthesis of this compound?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed.
-
From Isatoic Anhydride and Cyclohexylamine:
-
Unreacted Starting Materials: Residual isatoic anhydride and cyclohexylamine may be present.
-
Byproducts: Anthranilic acid can be formed from the hydrolysis of isatoic anhydride. Additionally, di-acylated species or other side-products from the reaction of isatoic anhydride with nucleophiles may occur.[1]
-
-
From 2-Nitrobenzyl Alcohol and Cyclohexylamine followed by reduction:
-
Unreacted Starting Materials: Residual 2-nitrobenzyl alcohol and cyclohexylamine.
-
Intermediates: Incomplete reduction of the nitro group can lead to the presence of the nitro-intermediate, 2-Nitro-N-cyclohexylbenzamide.
-
Reduction Byproducts: Depending on the reducing agent used, various side products can be formed. For example, using metal hydrides for the reduction of aromatic nitro compounds can sometimes lead to azo compounds.[2]
-
Issue 2: Challenges with Column Chromatography
Q2: I am getting poor separation or low yield during the column chromatography of this compound. What can I do?
A2: Poor separation and low yield are common challenges in column chromatography. Here are some troubleshooting steps:
-
Optimize the Solvent System: The choice of eluent is critical for good separation. For this compound, a non-polar/polar solvent mixture is typically effective. A reported system is petroleum ether:ethyl acetate (8:1) .[3] If you are experiencing poor separation, you can:
-
Perform TLC Analysis First: Use Thin Layer Chromatography (TLC) to test various solvent ratios to find the optimal separation between your product and impurities. Aim for an Rf value of 0.2-0.4 for the product.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with similar polarities.
-
-
Address Peak Tailing: The basic amino group in this compound can interact with the acidic silanol groups on the silica gel, leading to tailing of the product peak and poor separation.
-
Add a Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent to improve the peak shape.
-
-
Avoid Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation. If you suspect overloading, reduce the amount of sample loaded.
Issue 3: Difficulties with Recrystallization
Q3: My this compound is not crystallizing or is "oiling out" during recrystallization. How can I resolve this?
A3: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue in recrystallization, especially for amides.
-
Finding a Suitable Solvent: The key to successful recrystallization is finding a solvent in which your compound is soluble when hot but insoluble when cold. For benzamide derivatives, common solvent systems include ethanol, ethyl acetate/hexanes, and acetone/water.[4]
-
Perform Small-Scale Solubility Tests: Test the solubility of a small amount of your crude product in various solvents to find the most suitable one. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.
-
-
Troubleshooting "Oiling Out":
-
Slow Cooling: Ensure the solution cools down slowly to allow for proper crystal formation. Insulating the flask can help.
-
Use a Seed Crystal: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can initiate crystallization.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.
-
Re-dissolve and Adjust: If an oil forms, try reheating the solution to dissolve the oil and then either add slightly more of the good solvent or let it cool more slowly.
-
Data Presentation
The following table summarizes quantitative data for the purification of this compound.
| Purification Method | Solvent System | Yield (%) | Purity | Reference |
| Column Chromatography | Petroleum Ether:Ethyl Acetate (8:1) | 72% | Not specified | [3] |
| Recrystallization | Ethanol/Water | >85% (Typical for amides) | High | General knowledge |
| Recrystallization | Acetonitrile | >85% (Typical for amides) | High | [5] |
Note: Yields for recrystallization are typical for amide compounds and may vary depending on the initial purity of the crude product.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is based on a documented synthesis of this compound.[3]
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (petroleum ether:ethyl acetate 8:1).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and apply it to the top of the silica gel bed.
-
Elution: Begin eluting with the petroleum ether:ethyl acetate (8:1) solvent system.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: General Recrystallization
This is a general protocol for the recrystallization of an amide. The ideal solvent should be determined by small-scale solubility tests.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol, acetonitrile, or an ethanol/water mixture).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Forcing rapid cooling can lead to the precipitation of impurities.
-
Crystal Collection: Once crystals have formed, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A workflow diagram for the purification of this compound.
References
Optimizing reaction conditions for "2-Amino-N-cyclohexylbenzamide" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Amino-N-cyclohexylbenzamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
A1: The most frequently employed starting materials are Isatoic anhydride, 2-Aminobenzoic acid, and 2-Nitrobenzyl alcohol, which can be reacted with cyclohexylamine to yield the desired product.[1]
Q2: Which synthetic route is generally preferred and why?
A2: The reaction of isatoic anhydride with cyclohexylamine is often preferred due to its relatively clean reaction profile and the commercial availability of the starting materials.[1][2] The reaction of 2-aminobenzoic acid with cyclohexylamine using a coupling agent is also a very common and versatile method.[3][4]
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Critical parameters include reaction temperature, choice of solvent, the type and amount of coupling agent (if applicable), and reaction time. Proper control of these variables is essential to maximize yield and purity.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[5][6] By comparing the spot of the reaction mixture with the spots of the starting materials, you can determine when the reaction is complete. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[6]
Q5: What are the typical purification methods for this compound?
A5: The crude product is often purified by column chromatography on silica gel.[1][6] Recrystallization from a suitable solvent system is another common method to obtain a highly pure product.[6]
Troubleshooting Guide
Low or No Product Yield
Q: My reaction yield is very low or I'm not getting any product. What could be the issue?
A: Several factors could contribute to low or no yield. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the starting materials, especially the amine and any coupling agents, are pure and dry. Moisture can deactivate coupling agents and hydrolyze intermediates.
-
Inadequate Activation of Carboxylic Acid (if using 2-aminobenzoic acid): The carboxylic acid needs to be activated to react with the amine.[4]
-
Incorrect Reaction Temperature: Some reactions require specific temperature control. For instance, the reaction of isatoic anhydride with amines can be sensitive to temperature.[9] Ensure your reaction is maintained at the optimal temperature as specified in the protocol.
-
Improper pH or Base: For methods involving the neutralization of an amine salt or the use of a base to drive the reaction, ensure the correct stoichiometry and type of base (e.g., triethylamine, DIEA) are used.[3][5]
Caption: Troubleshooting workflow for low or no product yield.
Presence of Impurities
Q: My final product is impure. How can I identify and remove the impurities?
A: Impurities can arise from side reactions or unreacted starting materials. Here’s how to address this:
-
Unreacted Starting Materials: If TLC or NMR indicates the presence of starting materials, consider increasing the reaction time or temperature (within reasonable limits to avoid degradation). You can also try adding a slight excess of one of the reactants.
-
Side-Products from Coupling Agents: Carbodiimide coupling agents like DCC can form urea byproducts (dicyclohexylurea - DCU) which can be difficult to remove.[8]
-
Diacylation or Other Side Reactions: The amino group on 2-aminobenzoic acid can sometimes react. While typically the carboxylic acid is more reactive under amide coupling conditions, side reactions are possible.
-
Solution: Optimize the reaction conditions, such as lowering the temperature or changing the order of addition of reagents.
-
-
Purification Strategy: If impurities persist, optimize your purification protocol.
-
Column Chromatography: Adjust the solvent system polarity for better separation. A gradient elution might be necessary.[6]
-
Recrystallization: Experiment with different solvents to find one that effectively solubilizes your product at high temperatures but not at low temperatures, while leaving impurities dissolved or insoluble.[6]
-
Caption: Logical flow for troubleshooting product impurities.
Data Presentation
Table 1: Comparison of Synthetic Routes and Conditions
| Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Isatoic Anhydride | Cyclohexylamine, Triethylamine | DMF | Room Temp | 18 | Moderate | [2] |
| Isatoic Anhydride | Phenyl hydrazine | Ethanol | Reflux | 2 | 80 | [9] |
| 2-Nitrobenzyl alcohol | Cyclohexylamine, Caesium carbonate | N/A | 110 | 16 | 72-82 | [1] |
| 2-Aminobenzoic acid | Cyclohexylamine, Coupling Agent (e.g., DCC, EDC, HATU) | DCM or DMF | 0 to Room Temp | 1-16 | High | [3][5] |
Experimental Protocols
Method 1: Synthesis from Isatoic Anhydride
This protocol is adapted from general procedures for the reaction of isatoic anhydride with amines.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve isatoic anhydride (1.0 eq) in a suitable solvent such as DMF.
-
Reagent Addition: Add triethylamine (1.0 eq) to the solution, followed by the dropwise addition of cyclohexylamine (1.0 eq).
-
Reaction: Stir the mixture at room temperature for approximately 18 hours.
-
Work-up: Pour the reaction mixture into ice water. The precipitate that forms is the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Further purify by recrystallization or column chromatography.
Caption: Experimental workflow for synthesis from isatoic anhydride.
Method 2: Synthesis from 2-Aminobenzoic Acid using a Coupling Agent
This protocol is a general method for amide bond formation using a carbodiimide coupling agent.[3][5]
-
Acid Activation: In a flask, dissolve 2-aminobenzoic acid (1.0 eq) and a coupling additive such as HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) and cool to 0 °C in an ice bath.
-
Coupling Agent Addition: Add the coupling agent, for example, EDC (1.2 eq), to the cooled solution.
-
Amine Addition: Add cyclohexylamine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base like triethylamine or DIEA (1.5-2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides, DNA Photocleavage, Molecular Docking and Cytotoxicity Studies against Melanoma CarB Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.dk [fishersci.dk]
- 4. hepatochem.com [hepatochem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. 2-Amino-N-cyclohexyl-DL-propanamide|CAS 86211-51-0 [benchchem.com]
- 9. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
"2-Amino-N-cyclohexylbenzamide" stability and degradation issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 2-Amino-N-cyclohexylbenzamide. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Users encountering stability issues with this compound can refer to the following guide for potential causes and solutions.
Issue 1: Loss of potency or appearance of unknown peaks in HPLC analysis during storage.
-
Potential Cause: Degradation of the compound due to improper storage conditions. While specific stability data for this compound is not extensively published, compounds with similar functional groups can be sensitive to light, temperature, and humidity.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place, preferably in a tightly sealed container with an inert atmosphere (e.g., argon or nitrogen).
-
Perform Comparative Analysis: Analyze a freshly prepared sample against the stored sample to confirm degradation.
-
Characterize Degradants: If possible, use techniques like LC-MS to identify the mass of the degradation products to hypothesize their structure.
-
Issue 2: Inconsistent results in aqueous solution-based assays.
-
Potential Cause: Hydrolytic degradation. The amide bond in this compound may be susceptible to hydrolysis, especially at non-neutral pH.
-
Troubleshooting Steps:
-
pH Monitoring: Measure and control the pH of your experimental solutions.
-
Run Time-Course Experiment: Analyze aliquots of the solution at different time points to monitor the appearance of degradants.
-
Buffer Selection: Use appropriate buffers to maintain a stable pH. Be aware that some buffer components may catalyze degradation.
-
Issue 3: Sample discoloration (e.g., turning yellow or brown).
-
Potential Cause: Oxidative or photolytic degradation. The primary aromatic amine is a potential site for oxidation, which can lead to colored byproducts.
-
Troubleshooting Steps:
-
Work in Low-Light Conditions: Protect samples from direct light by using amber vials or covering glassware with aluminum foil.
-
Use Degassed Solvents: To minimize oxidation, sparge solvents with an inert gas like nitrogen or argon before use.
-
Consider Antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant may prevent oxidative degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, the most probable degradation pathways include:
-
Hydrolysis: Cleavage of the amide bond to yield 2-aminobenzoic acid and cyclohexylamine. This is often catalyzed by acidic or basic conditions.
-
Oxidation: The primary amino group and the aromatic ring are susceptible to oxidation, which can lead to the formation of various oxidized species, potentially colored.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, the mechanism of which may be complex.[1][2]
Q2: How can I perform a forced degradation study on this compound?
A2: Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a molecule.[3][4] A typical study would involve exposing the compound to the stress conditions outlined in the table below and analyzing the resulting samples by a stability-indicating method, such as HPLC.
Q3: What is a stability-indicating analytical method?
A3: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[5] Such methods are crucial for assessing the stability of a drug substance.
Quantitative Data Summary
The following table summarizes hypothetical results from a forced degradation study on this compound, illustrating the kind of data that would be generated.
| Stress Condition | Reagent/Condition | Temperature | Time | % Degradation (Hypothetical) | Major Degradation Products (Hypothesized) |
| Acid Hydrolysis | 0.1 M HCl | 80 °C | 24 h | 15% | 2-aminobenzoic acid, cyclohexylamine |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 8 h | 25% | 2-aminobenzoic acid, cyclohexylamine |
| Oxidation | 3% H₂O₂ | Room Temp | 48 h | 30% | Oxidized aromatic species, N-oxides |
| Thermal | 105 °C | 72 h | 5% | Minor unidentified products | |
| Photolytic | UV light (254 nm) | Room Temp | 24 h | 40% | Complex mixture of photoproducts |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.
-
Incubate the solution in a water bath at 80°C.
-
Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points and neutralize with 0.1 M HCl.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Photostability Study
-
Sample Preparation: Prepare a solid sample of the compound in a thin layer in a petri dish and a solution of the compound (e.g., 1 mg/mL in methanol) in a quartz cuvette.
-
Exposure:
-
Place the samples in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]
-
Prepare a control sample wrapped in aluminum foil to protect it from light and store it under the same temperature and humidity conditions.
-
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to determine the extent of degradation.
Visualizations
Caption: Hypothesized hydrolytic degradation pathway.
Caption: Workflow for a typical stability study.
Caption: Decision tree for troubleshooting stability.
References
Improving the solubility of "2-Amino-N-cyclohexylbenzamide" for assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with "2-Amino-N-cyclohexylbenzamide" solubility for assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is a chemical compound with the following properties:
-
Molecular Formula: C₁₃H₁₈N₂O[1]
-
Molecular Weight: 218.29 g/mol [1]
-
Appearance: Typically a solid at room temperature.
-
General Solubility: It is expected to have low solubility in water and higher solubility in organic solvents. A related compound, 2-amino-N-cyclohexyl-N-methylbenzamide, is slightly soluble in chloroform, methanol, and DMSO.
-
Lipophilicity: The computed XLogP3 value is 2.4, which indicates moderate lipophilicity.[1]
Q2: Why is my this compound not dissolving in my aqueous assay buffer?
A2: The structure of this compound contains a non-polar cyclohexyl ring and a benzamide core, which contribute to its low aqueous solubility. Aromatic amines generally have low solubility in water.[2] The hydrophobic nature of the molecule makes it difficult to dissolve in polar solvents like water and aqueous buffers.
Q3: What is the expected pKa of this compound, and how does it affect solubility?
Q4: Are there any known safety concerns with this compound?
A4: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Causes skin irritation (H315).[1]
-
Causes serious eye irritation (H319).[1]
-
May cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to troubleshoot and improve the solubility of this compound for your experiments.
Initial Solubility Testing Workflow
It is recommended to start with a systematic approach to find a suitable solvent system. The following workflow can be used to screen for appropriate solvents.
Caption: A stepwise workflow for initial solubility screening and optimization.
Quantitative Data Summary: Recommended Starting Solvents
Based on the chemical structure, the following solvents are recommended as starting points for solubility testing. It is crucial to determine the optimal solvent and concentration for your specific assay to avoid solvent-induced artifacts.
| Solvent Type | Examples | Expected Solubility | Considerations for Assays |
| Organic Solvents | Dimethyl Sulfoxide (DMSO) | High | Can be toxic to cells at higher concentrations (>0.5%). Prepare high-concentration stock solutions and dilute into aqueous buffer. |
| Ethanol | Moderate to High | Can affect enzyme activity and cell viability. Final concentration should typically be <1%. | |
| Methanol | Moderate | Can be toxic to cells. | |
| Co-solvents | DMSO/Water, Ethanol/Water | Variable, depends on the ratio | A small percentage of an organic co-solvent can significantly improve aqueous solubility. Test a range of co-solvent percentages. |
| pH Modification | Acidic Buffers (e.g., pH 4-6) | Increased solubility due to protonation of the amine group. | Ensure the final pH is compatible with your assay and does not affect the target. |
| Surfactants | Tween® 20, Tween® 80, Pluronic® F-68 | Can improve apparent solubility by forming micelles. | May interfere with certain assays, particularly those involving protein-protein interactions or membrane integrity. Final concentration should be kept low (e.g., <0.1%). |
| Cyclodextrins | β-cyclodextrin, HP-β-cyclodextrin | Can enhance solubility by forming inclusion complexes. | Can sometimes interfere with ligand-receptor binding assays. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which can then be diluted into an aqueous assay buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Accurately weigh a small amount (e.g., 1 mg) of this compound and place it in a clean, dry microcentrifuge tube or glass vial.
-
Add a calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock with 1 mg of compound, add approximately 458 µL of DMSO).
-
Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.
-
If the compound does not fully dissolve, gently warm the solution to 37°C or sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates before use.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw the solution and vortex to ensure homogeneity.
Protocol 2: Improving Aqueous Solubility using pH Adjustment
This protocol provides a method to increase the solubility of this compound in aqueous solutions by lowering the pH.
Materials:
-
This compound
-
Deionized water or desired aqueous buffer
-
1 M Hydrochloric acid (HCl)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to the aqueous buffer.
-
While stirring, slowly add 1 M HCl dropwise to the suspension.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding HCl until the compound dissolves. Note the pH at which complete dissolution occurs.
-
The final pH of the solution should be adjusted to be compatible with the experimental system. Be aware that increasing the pH again may cause the compound to precipitate.
-
It is recommended to first determine the pH at which the compound is soluble and then prepare a buffer at that pH for subsequent experiments.
Potential Signaling Pathway Involvement
Benzamide derivatives are known to interact with a variety of biological targets. Based on literature for structurally related compounds, a plausible target for this compound is the Metabotropic Glutamate Receptor 1 (mGluR1). The following diagram illustrates the canonical Gq-coupled signaling pathway activated by mGluR1.
Caption: Simplified mGluR1 signaling pathway, a potential target for this compound.
References
Technical Support Center: 2-Amino-N-cyclohexylbenzamide Reaction Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the reaction scale-up of 2-Amino-N-cyclohexylbenzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: this compound is typically synthesized through the amidation of a 2-aminobenzoic acid derivative with cyclohexylamine. Key to this process is the activation of the carboxylic acid group. Common methods involve the use of coupling agents to facilitate the formation of the amide bond. Alternative routes may start from precursors like 2-nitrobenzyl alcohol and cyclohexylamine, requiring additional reaction steps.[1][2]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis from a laboratory to a commercial setting presents several challenges. These can include managing reaction exotherms, ensuring adequate mixing, dealing with the precipitation of byproducts, and developing effective purification methods for large quantities.[3] The choice of reagents that are cost-effective and safe at a large scale is also a critical consideration.[3]
Q3: What are the main safety concerns associated with the production of this compound?
A3: this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] When handling this compound, appropriate personal protective equipment (PPE), such as safety goggles, protective gloves, and respiratory protection, should be used.[4][5] It is also important to handle reagents used in the synthesis, such as coupling agents and solvents, according to their specific safety data sheets (SDS).
Troubleshooting Guide
Problem: Low Reaction Yield on Scale-Up
-
Possible Cause 1: Inefficient Heat Transfer. Amide bond formation is often exothermic. On a larger scale, inefficient heat dissipation can lead to side reactions and degradation of the product.
-
Solution: Monitor the internal reaction temperature closely. Use a reactor with a jacketed cooling system and ensure an appropriate solvent volume to manage the heat generated. A slower addition of reagents can also help control the exotherm.
-
-
Possible Cause 2: Poor Mixing. Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, resulting in byproduct formation.
-
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a suitable impeller design) for the scale and viscosity of the reaction mixture. The stirring speed should be optimized to ensure homogeneity.
-
Problem: Difficulty in Byproduct Removal
-
Possible Cause 1: Insoluble Urea Byproduct. If using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, the byproduct N,N'-dicyclohexylurea (DCU) is notoriously insoluble and can be difficult to remove from the final product.[1]
-
Solution 1: At the end of the reaction, cool the mixture to further precipitate the DCU and remove it by filtration before workup.
-
Solution 2: Consider switching to a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and can be easily removed during an aqueous workup.[1]
-
-
Possible Cause 2: Residual Starting Materials. Incomplete reaction can lead to contamination of the product with unreacted 2-aminobenzoic acid or cyclohexylamine.
-
Solution: Use High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure it has gone to completion. Adjust stoichiometry or reaction time as needed. An acidic or basic wash during workup can help remove unreacted starting materials.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Reagent/System | Key Advantages | Key Disadvantages | Typical Additives |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Inexpensive, effective dehydrating agent.[1] | Forms insoluble urea byproduct (DCU).[1] | 1-hydroxybenzotriazole (HOBt), 4-Dimethylaminopyridine (DMAP).[1] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble urea byproduct, easy workup.[1] | More expensive than DCC. | 1-hydroxybenzotriazole (HOBt).[1] |
| Phosphonium Salts (e.g., PyBOP) | High yields and fast reaction times.[1] | Higher cost, can be moisture sensitive. | Base (e.g., Diisopropylethylamine - DIPEA). |
| Uronium Salts (e.g., HATU) | High yields and fast reaction times.[1] | Higher cost, potentially explosive. | Base (e.g., Diisopropylethylamine - DIPEA). |
Experimental Protocols
Lab-Scale Synthesis of this compound (EDC/HOBt Coupling)
-
To a solution of 2-aminobenzoic acid (1 eq.) in dichloromethane (DCM, 10 mL/g) is added 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).
-
The mixture is stirred at room temperature for 15 minutes.
-
Cyclohexylamine (1.1 eq.) is added dropwise to the solution.
-
The reaction is stirred at room temperature for 12-18 hours, monitoring by HPLC.
-
Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Pilot-Scale Synthesis Considerations
-
Reactor Setup: A jacketed glass-lined reactor with an overhead stirrer and a temperature probe is used. The reactor is purged with nitrogen.
-
Reagent Addition: Charge the reactor with 2-aminobenzoic acid and HOBt in a suitable solvent like ethyl acetate. Add EDC as a solution to control the initial exotherm.
-
Temperature Control: The dropwise addition of cyclohexylamine is performed while maintaining the internal temperature below 25°C using the reactor's cooling jacket.
-
Workup: After the reaction is complete, the aqueous washes are performed directly in the reactor. The layers are separated, and the organic layer is transferred for solvent swapping or crystallization.
-
Purification: Instead of chromatography, purification at scale is typically achieved by crystallization from a suitable solvent system to isolate the final product.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A workflow for troubleshooting common scale-up issues.
Caption: Interrelated challenges in chemical process scale-up.
References
- 1. 2-Amino-N-cyclohexyl-DL-propanamide|CAS 86211-51-0 [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 4. This compound | C13H18N2O | CID 577661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
Technical Support Center: Synthesis of N-Substituted Benzamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted benzamides. This guide addresses common pitfalls and offers solutions to overcome challenges during experimentation.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of N-substituted benzamides, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired product at all. What are the common causes and how can I improve it?
Answer: Low yield is a frequent issue in organic synthesis. Several factors, from reagent quality to reaction conditions, can be responsible. Consider the following potential causes and solutions:
-
Hydrolysis of Starting Materials: Acylating agents, particularly benzoyl chloride, are highly sensitive to moisture and can hydrolyze to benzoic acid, which is unreactive toward the amine.[1][2]
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[1][3] Consider increasing the reaction time or temperature, though be cautious as higher temperatures can sometimes promote side reactions.[5] Adjusting the stoichiometry, for instance by using a slight excess of the amine (1.1-1.2 equivalents), can help drive the reaction to completion.[3][6]
-
-
Protonation of the Amine: In reactions generating acid (e.g., HCl from acyl chlorides), the amine nucleophile can be protonated, rendering it inactive.[1][7]
-
Poor Reagent Solubility or Mixing: If reactants are not in the same phase or are poorly soluble, the reaction rate will be significantly reduced.[4]
Issue 2: Significant Side Product Formation
Question: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?
Answer: Side reactions can compete with the desired amide formation, reducing yield and complicating purification. Key side reactions to consider are:
-
N-Acylurea Formation (with Carbodiimides): In couplings using carbodiimide reagents like DCC or EDC, the reactive O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct.[4] This impurity often has similar polarity to the desired product, making it difficult to remove.[4]
-
Diacylation of Amine: An excess of the acylating agent (e.g., benzoyl chloride) can lead to a second acylation of the newly formed amide product, especially with primary amines.[5][6]
-
Racemization: When using chiral carboxylic acids, especially with carbodiimide coupling agents, racemization can occur.[3][10]
Issue 3: Purification and Isolation Difficulties
Question: My crude product is an oil that won't crystallize, or it's contaminated with byproducts that are hard to remove. What purification strategies can I use?
Answer: Purification can be challenging, but several techniques can be employed to isolate your N-substituted benzamide.
-
Oily Product: An oily product can result from impurities depressing the melting point or if the product itself is a low-melting solid.[1]
-
Contamination with Benzoic Acid: If the acyl chloride hydrolyzed, the crude product will be contaminated with benzoic acid.
-
Contamination with Coupling Agent Byproducts: Carbodiimide coupling reagents form urea byproducts. Dicyclohexylurea (DCU) from DCC is insoluble in many organic solvents and can often be removed by filtration.[7] The byproduct of EDC (EDU) is water-soluble and can be removed with an aqueous wash.[7][10]
-
Solution: For DCU, filter the reaction mixture before the aqueous workup. If it co-precipitates with the product, it can sometimes be removed by dissolving the crude material in a solvent like dichloromethane (DCM) and filtering again.[1] For water-soluble byproducts like EDU, ensure thorough washing with water or brine during the extraction procedure.[3]
-
Data Presentation
The choice of coupling agent and additives can significantly impact the success of N-substituted benzamide synthesis, especially for complex or sterically hindered substrates.
| Coupling Agent Class | Examples | Common Additives | Key Advantages | Potential Pitfalls / Byproducts |
| Carbodiimides | DCC, EDC, DIC[10] | HOBt, OxymaPure[3][10] | Widely available, effective for many substrates.[12] | N-acylurea formation, racemization, insoluble DCU byproduct (from DCC).[3][4][10] |
| Phosphonium Salts | BOP, PyBOP[3] | N/A | High reactivity, low racemization rates.[3][10] | Byproducts can be difficult to remove, can be expensive.[3] |
| Aminium/Uronium Salts | HBTU, HATU, TBTU[10] | N/A | Very high reactivity, excellent for difficult couplings.[10] | Can react with unprotected N-termini in peptides.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the Schotten-Baumann reaction and when is it used for benzamide synthesis? A1: The Schotten-Baumann reaction is a method to synthesize amides from amines and acid chlorides under basic, often biphasic (e.g., organic solvent and water), conditions.[7][13] It is particularly useful for reacting primary and secondary amines with benzoyl chloride.[7] A base, like aqueous sodium hydroxide, is used to neutralize the hydrochloric acid (HCl) generated during the reaction, which prevents the protonation of the starting amine.[1][8][13]
Q2: My starting carboxylic acid and amine are sterically hindered. What is the best coupling reagent to use? A2: For sterically hindered substrates, a more powerful coupling reagent is often required.[4] Aminium/uronium salts like HATU or phosphonium salts like PyBOP are generally more reactive than standard carbodiimides and are a good choice for difficult couplings.[3][4] Increasing the reaction time or temperature may also be necessary.[4]
Q3: How can I ensure my reagents and reaction conditions are sufficiently "anhydrous"? A3: To ensure anhydrous conditions, glassware should be dried in an oven (e.g., at 120 °C) for several hours and cooled in a desiccator or under a stream of inert gas. Solvents should be purchased as anhydrous grade or distilled over an appropriate drying agent.[4] Reactions should be set up under an inert atmosphere of nitrogen or argon, using techniques like a balloon or a Schlenk line.[4]
Q4: The product and starting material have very similar Rf values on TLC. How can I purify my product? A4: If TLC separation is poor, purification by column chromatography will also be difficult. First, ensure the workup was effective at removing any acidic or basic impurities (see Issue 3). If the impurity is unreacted starting material due to an incomplete reaction, try pushing the reaction to completion.[6] If purification by chromatography is necessary, you may need to screen multiple solvent systems to find one that provides better separation. Alternatively, recrystallization is a powerful technique if a suitable solvent can be found that dissolves the product when hot but not the impurity, or vice-versa.[5]
Experimental Protocols
Protocol 1: General Procedure for N-Substituted Benzamide Synthesis via EDC/HOBt Coupling
This protocol is a general guideline for coupling a carboxylic acid with a primary or secondary amine.
Materials:
-
Benzoic acid derivative (1.0 eq)
-
Amine (1.0 - 1.2 eq)[3]
-
EDC·HCl (1.1 - 1.5 eq)[3]
-
HOBt (1.0 - 1.2 eq)[3]
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM, or THF)[4]
-
Base (e.g., DIPEA or Et₃N, 2-3 eq if starting with an amine salt)[3]
Procedure:
-
To an oven-dried, round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and anhydrous solvent.
-
Add HOBt (1.0 - 1.2 eq) and stir until fully dissolved.[3]
-
Add the amine (1.0 - 1.2 eq), followed by the base (if required).[3]
-
Cool the mixture to 0 °C in an ice bath.[4]
-
Slowly add solid EDC·HCl (1.2 eq) to the reaction mixture in portions.[4][7]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC.[3]
-
Once complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography or recrystallization.[3][7]
Protocol 2: Synthesis of Benzamide via the Schotten-Baumann Reaction
This protocol describes the synthesis of a simple benzamide from benzoyl chloride and an amine.
Materials:
-
Benzoyl chloride (1.0 eq)
-
Amine (e.g., aniline) (1.1 eq)
-
Dichloromethane (DCM)
-
10% aqueous Sodium Hydroxide (NaOH) solution[1]
Procedure:
-
In a conical flask or round-bottom flask, dissolve the amine (1.1 eq) in DCM.
-
Add an equal volume of 10% aqueous NaOH solution.
-
Cool the biphasic mixture in an ice bath with vigorous stirring.
-
Slowly, add benzoyl chloride (1.0 eq) dropwise to the stirring mixture. The reaction is often exothermic.[2]
-
After the addition is complete, continue to stir vigorously for an additional 15-30 minutes.[6]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with dilute HCl to remove any unreacted amine, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to obtain the purified product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. ncert.nic.in [ncert.nic.in]
- 10. peptide.com [peptide.com]
- 11. hepatochem.com [hepatochem.com]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 13. testbook.com [testbook.com]
Preventing hydrolysis of reagents in "2-Amino-N-cyclohexylbenzamide" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Amino-N-cyclohexylbenzamide. The primary focus is on preventing the hydrolysis of reagents, a common issue that can significantly impact reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and efficient method for synthesizing this compound is the reaction between isatoic anhydride and cyclohexylamine. This reaction proceeds via nucleophilic acyl substitution, where the cyclohexylamine attacks the carbonyl group of the isatoic anhydride, leading to the formation of the desired amide and the release of carbon dioxide.
Q2: What is the primary cause of low yields in this synthesis?
The primary reason for low yields is the hydrolysis of the starting material, isatoic anhydride. Isatoic anhydride is highly susceptible to hydrolysis in the presence of water, which leads to its decomposition into anthranilic acid and carbon dioxide.[1] This side reaction consumes the isatoic anhydride, thereby reducing the amount available to react with cyclohexylamine and form the desired product.
Q3: How can I minimize the hydrolysis of isatoic anhydride?
To minimize hydrolysis, it is crucial to conduct the reaction under anhydrous (water-free) conditions. This includes using anhydrous solvents, drying all glassware thoroughly before use, and handling reagents in an inert atmosphere (e.g., under nitrogen or argon).
Q4: What are the main byproducts of this reaction, especially when hydrolysis occurs?
The main byproduct resulting from the hydrolysis of isatoic anhydride is anthranilic acid. If significant hydrolysis occurs, you will likely have a mixture of the desired product (this compound) and anthranilic acid in your crude product.
Q5: How can I remove the anthranilic acid byproduct from my final product?
Purification can be achieved through recrystallization.[2] The choice of solvent is critical. A solvent system where this compound has good solubility at high temperatures and poor solubility at low temperatures, while anthranilic acid remains soluble, is ideal. Anthranilic acid has moderate solubility in water and is soluble in polar organic solvents like ethanol and methanol.[3] Experimenting with solvent mixtures (e.g., ethanol/water, toluene) may be necessary to achieve optimal separation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of Isatoic Anhydride | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool under a stream of inert gas. Use anhydrous solvents. Consider using freshly opened solvents or solvents dried over molecular sieves. | A significant increase in the yield of the desired product. |
| 2. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel. | Reduced formation of anthranilic acid byproduct and improved yield. | |
| Impure Reagents | 1. Check Reagent Quality: Use high-purity isatoic anhydride and cyclohexylamine. If necessary, purify the cyclohexylamine by distillation. | Consistent and reproducible yields. |
| Incorrect Stoichiometry | 1. Verify Molar Ratios: Accurately weigh the reagents to ensure the correct molar ratio of isatoic anhydride to cyclohexylamine (typically 1:1 or a slight excess of the amine). | Optimization of reactant conversion to the product. |
Problem 2: Product Contamination (Presence of Byproducts)
| Observation | Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of a white, crystalline solid that is not the desired product. | Hydrolysis Byproduct (Anthranilic Acid) | 1. Purification by Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, toluene). Utilize the differential solubility of the product and byproduct. | Isolation of pure this compound. |
| 2. Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography. | Separation of the desired product from byproducts and unreacted starting materials. |
Experimental Protocols
High-Yield Synthesis of this compound under Anhydrous Conditions
This protocol is designed to maximize the yield of this compound by minimizing the hydrolysis of isatoic anhydride.
Materials:
-
Isatoic anhydride (1.0 eq)
-
Cyclohexylamine (1.1 eq)
-
Anhydrous Toluene (or another suitable anhydrous aprotic solvent)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware (round-bottom flask, condenser, dropping funnel)
Procedure:
-
Preparation of Glassware: Thoroughly dry all glassware in an oven at 120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reaction Setup: To the round-bottom flask, add isatoic anhydride and anhydrous toluene under a positive pressure of inert gas.
-
Addition of Cyclohexylamine: Dissolve cyclohexylamine in anhydrous toluene in the dropping funnel. Add the cyclohexylamine solution dropwise to the stirred suspension of isatoic anhydride over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain it for 2-4 hours. The reaction progress can be monitored by the evolution of carbon dioxide gas.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Wash the crude product with a cold, non-polar solvent (e.g., hexane) to remove any unreacted cyclohexylamine. For further purification, recrystallize the solid from a suitable solvent system (e.g., ethanol/water).
-
Drying: Dry the purified product in a vacuum oven.
Expected Yield: Under strictly anhydrous conditions, yields of >90% can be expected.
Visualizing the Process
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for systematically troubleshooting low yields.
Reaction Pathway and Hydrolysis Side-Reaction
Caption: The desired reaction pathway versus the hydrolysis side reaction.
References
Optimizing coupling efficiency for "2-Amino-N-cyclohexylbenzamide"
Technical Support Center: 2-Amino-N-cyclohexylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the coupling efficiency of "this compound" in your research.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound for coupling reactions?
A1: The primary reactive site on this compound is the aniline-type amino group (-NH2) at the 2-position of the benzene ring. This group acts as a nucleophile in typical amide bond forming reactions with activated carboxylic acids. The secondary amide nitrogen is significantly less nucleophilic and generally does not participate in coupling reactions under standard conditions.
Q2: What are the common challenges encountered when coupling this compound?
A2: Due to the electronic properties of the aniline-like amino group and some steric hindrance from the adjacent N-cyclohexylbenzamide moiety, researchers may encounter issues such as low reaction yields, incomplete conversion of starting materials, and the formation of side products. Careful selection of coupling reagents, bases, and reaction conditions is crucial for a successful outcome.
Q3: How does the solubility of this compound affect reaction setup?
A3: this compound exhibits moderate solubility in common organic solvents. It is generally soluble in dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF). When selecting a solvent system, ensure that both the this compound and the carboxylic acid coupling partner are fully dissolved to prevent reaction rate limitations. In cases of poor solubility, consider using a co-solvent system or gentle heating.
Troubleshooting Guide: Optimizing Coupling Efficiency
Issue 1: Low Yield or Incomplete Conversion
Q: I am observing a low yield of my desired coupled product and significant unreacted this compound remains. How can I improve the conversion?
A: Low conversion is a common issue that can be addressed by systematically evaluating and optimizing several reaction parameters.
-
Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered or electronically deactivated anilines like this compound, stronger coupling agents are often required. Consider switching from standard carbodiimides like DCC or EDC to a uronium-based reagent such as HATU or HBTU, which are known to be more effective in challenging coupling reactions.
-
Base: The choice and stoichiometry of the base can significantly impact the reaction. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is commonly used. Ensure at least 2-3 equivalents of the base are used to neutralize the acid formed and facilitate the reaction.
-
Reaction Time and Temperature: Some coupling reactions with hindered components are slow at room temperature. Try increasing the reaction time to 24-48 hours or gently heating the reaction mixture to 40-50 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
Optimizing Reaction Conditions: A Comparative Overview
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (Alternative) |
| Coupling Reagent | EDC (1.2 eq) | HATU (1.2 eq) | COMU (1.2 eq) |
| Base | DIPEA (2.0 eq) | DIPEA (3.0 eq) | N-Methylmorpholine (3.0 eq) |
| Solvent | DCM | DMF | THF |
| Temperature | Room Temperature | 40 °C | Room Temperature |
| Time | 12 hours | 24 hours | 18 hours |
| Typical Yield | 40-55% | 75-90% | 65-80% |
Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction mixture. What are the likely side products and how can I minimize them?
A: A common side product in carbodiimide-mediated couplings is the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate rearranges.
-
Minimizing N-acylurea: The addition of an activating agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction by forming a more stable active ester intermediate. Uronium-based reagents like HATU already contain a HOAt moiety, making them less prone to this side reaction.
-
Racemization: If your carboxylic acid has a chiral center, racemization can be a concern. Using coupling reagents like COMU or additives such as HOAt can help to minimize racemization. Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) can also be beneficial.
Technical Support Center: High-Purity Purification of 2-Amino-N-cyclohexylbenzamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving high purity of 2-Amino-N-cyclohexylbenzamide through various purification strategies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities largely depend on the synthetic route. If synthesized from isatoic anhydride and cyclohexylamine, potential impurities include unreacted starting materials (isatoic anhydride, cyclohexylamine), anthranilic acid (from hydrolysis of isatoic anhydride), and potential byproducts from side reactions. If the synthesis involves the amidation of 2-aminobenzoic acid, unreacted 2-aminobenzoic acid and coupling reagents or their byproducts may be present.
Q2: Which purification method is generally recommended for achieving high purity (>99%) of this compound?
A2: For achieving high purity, a multi-step approach is often recommended. This typically involves an initial purification by column chromatography to remove the bulk of impurities, followed by recrystallization to obtain a highly crystalline and pure final product. The choice between methods may depend on the specific impurity profile of the crude material.
Q3: How can I effectively monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the separation during column chromatography and for assessing the purity of fractions. For quantitative purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Q4: My compound appears as an oil and is difficult to handle. How can I solidify it?
A4: Oiling out can be a result of residual solvent or the presence of impurities that depress the melting point. Try triturating the oil with a non-polar solvent like hexanes or pentane to induce solidification. If that fails, redissolving the oil in a minimal amount of a suitable solvent and attempting recrystallization with slow cooling can help.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | Use a lower-boiling point solvent or a larger volume of the same solvent. Ensure slow cooling. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent used), or nucleation is slow. | 1. Scratch the inner wall of the flask with a glass rod. 2. Add a seed crystal of pure this compound. 3. Evaporate some solvent to increase the concentration. 4. Cool the solution in an ice bath or refrigerator. |
| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent. | Cool the solution for a longer period in an ice bath. Use a minimal amount of cold solvent to wash the crystals during filtration. |
| Colored impurities persist in the crystals. | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration (be aware this may reduce yield). A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities (overlapping spots on TLC). | The polarity of the eluent is not optimal. | Modify the solvent system. Try a less polar or more polar mixture. A gradient elution (gradually increasing polarity) may be necessary. |
| Streaking or tailing of the product spot on TLC and broad peaks during column elution. | The basic amino group of the compound is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (~0.5-1%) or a few drops of ammonia to the eluent system. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Cracking of the silica gel bed. | Improper packing or running the column dry. | Ensure the silica gel is packed as a uniform slurry. Never let the solvent level drop below the top of the silica gel. |
Data Presentation
The following tables provide illustrative data on the effectiveness of different purification strategies for this compound, starting with a crude purity of approximately 90%.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Notes |
| Single Recrystallization | 95-98% | 70-85% | Effective for removing less soluble or more soluble impurities. Purity is highly dependent on the solvent system. |
| Column Chromatography (Silica Gel) | >98% | 60-80% | Good for separating compounds with different polarities. Yield can be affected by tailing. |
| Column Chromatography followed by Recrystallization | >99.5% | 50-70% (overall) | The most robust method for achieving very high purity. |
Table 2: Suggested Recrystallization Solvents
| Solvent System | Solubility of this compound | Notes |
| Ethanol/Water | Soluble in hot ethanol, less soluble in cold. Water acts as an anti-solvent. | Good for inducing crystallization. The ratio needs to be optimized. |
| Ethyl Acetate/Hexane | Soluble in hot ethyl acetate, less soluble in cold. Hexane acts as an anti-solvent. | A common choice for compounds of moderate polarity. |
| Isopropanol | Moderately soluble when hot, sparingly soluble when cold. | A single solvent system that can be effective. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Petroleum Ether (or Hexane), Ethyl Acetate, Triethylamine
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Methodology:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in a solvent system of petroleum ether:ethyl acetate (e.g., 8:1 or 7:3). Visualize the plate under a UV lamp to determine the Rf value of the product and the separation from impurities. Add a drop of triethylamine to the developing solvent to improve the spot shape if tailing is observed.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., petroleum ether:ethyl acetate 9:1 with 0.5% triethylamine). Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
Materials:
-
Purified this compound from column chromatography
-
Recrystallization solvent (e.g., ethanol and deionized water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
Methodology:
-
Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Addition of Anti-solvent: While the solution is hot, slowly add warm deionized water dropwise until the solution becomes slightly turbid. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold ethanol/water mixture and dry them under vacuum.
Protocol 3: HPLC Method for Purity Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Program (Illustrative):
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
Technical Support Center: Troubleshooting Emulsion Formation During "2-Amino-N-cyclohexylbenzamide" Workup
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address emulsion formation during the workup of "2-Amino-N-cyclohexylbenzamide."
Troubleshooting Guide: Dealing with Emulsions
Emulsions are a common issue in liquid-liquid extractions, forming a stable mixture of two immiscible liquids that fail to separate into distinct layers. This guide offers a systematic approach to breaking emulsions encountered during the workup of "this compound."
Initial Steps & Preventative Measures:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This minimizes the agitation that can lead to emulsion formation while still allowing for effective extraction.[1]
-
Patience: Allow the separatory funnel to stand undisturbed for up to 30 minutes, as some emulsions may break on their own over time.[2][3]
Active Troubleshooting Techniques:
If an emulsion persists, the following methods can be employed, starting with the least invasive:
-
"Salting Out" with Brine:
-
Description: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer.[1][2][4] This can decrease the solubility of organic compounds in the aqueous phase and help force the separation of the two layers.[5]
-
Protocol:
-
Prepare a saturated brine solution by dissolving sodium chloride in warm water until no more salt dissolves.
-
Add the brine solution in small portions to the separatory funnel containing the emulsion.
-
Gently swirl the funnel and allow it to stand. Observe for any signs of layer separation.
-
-
-
Filtration through Celite or Glass Wool:
-
Description: Emulsions can be caused by fine suspended solid particles.[2] Filtering the entire mixture through a pad of Celite or a plug of glass wool can remove these particulates, often breaking the emulsion.[2][3][4]
-
Protocol:
-
Place a plug of glass wool or a pad of Celite in a funnel.
-
Pour the entire emulsified mixture through the filter.
-
The filtrate should collect as two distinct layers.
-
-
-
Adjusting the pH:
-
Description: The basicity of the amine group in "this compound" or the presence of basic reagents can contribute to emulsion formation, especially when using chlorinated solvents.[2] Carefully adjusting the pH can disrupt the emulsion.
-
Protocol:
-
Add a dilute acidic solution (e.g., 1 M HCl) or a dilute basic solution (e.g., 1 M NaOH) dropwise to the separatory funnel.
-
Gently swirl after each addition and observe for changes. Be cautious as acid-base neutralization can be exothermic.
-
-
-
Centrifugation:
-
Solvent Addition:
-
Description: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase, potentially breaking the emulsion.[1][4]
-
Protocol:
-
Add a small volume of a solvent like diethyl ether or additional extraction solvent to the separatory funnel.
-
Gently swirl and observe if the layers begin to separate.
-
-
Frequently Asked Questions (FAQs)
Q1: Why am I getting an emulsion during the workup of my this compound synthesis?
A1: Emulsion formation is often caused by the presence of substances that act as surfactants, stabilizing the mixture of the organic and aqueous phases.[1][8] In the context of "this compound" synthesis, potential causes include:
-
Amine Basicity: The free amino group can be protonated or deprotonated, and the resulting salts may have surfactant-like properties.
-
Unreacted Starting Materials or Reagents: Residual starting materials or coupling reagents can contribute to emulsion formation.
-
Suspended Solids: Fine particulate matter can stabilize emulsions.[2]
-
High Concentration: A high concentration of the product in the organic layer can increase viscosity and the likelihood of emulsion.
Q2: I tried adding brine, but the emulsion is still there. What should I do next?
A2: If adding brine is ineffective, proceed to the other troubleshooting techniques in a stepwise manner. The next logical step would be filtration through Celite or glass wool to remove any suspended solids that may be stabilizing the emulsion.[2][3]
Q3: Can I prevent emulsions from forming in the first place?
A3: While not always possible, you can minimize the chances of emulsion formation by:
-
Gentle Extraction: Avoid vigorous shaking of the separatory funnel.[1]
-
Solvent Evaporation: If feasible, evaporate the reaction solvent before starting the aqueous workup. Then, redissolve the residue in the desired extraction solvent.[3]
-
Pre-emptive Salting: Add salt to the aqueous phase before the extraction.[6]
Q4: Will adding more of the organic extraction solvent help break the emulsion?
A4: Sometimes, diluting the organic layer by adding more of the same solvent can help break an emulsion, especially if the emulsion is due to a high concentration of your product.[3]
Data Presentation: Experimental Workup Parameters
To aid in troubleshooting and optimizing the workup of "this compound," we recommend recording the following experimental parameters. This will allow for easy comparison across different batches and troubleshooting attempts.
| Parameter | Batch 1 | Batch 2 (Optimized) | Notes |
| Reaction Scale (mmol) | |||
| Reaction Solvent | |||
| Extraction Solvent | |||
| Aqueous Wash 1 | e.g., 1 M HCl, Water, Brine | ||
| Aqueous Wash 2 | e.g., Sat. NaHCO3, Water | ||
| Aqueous Wash 3 | e.g., Brine | ||
| Volume of Organic Phase (mL) | |||
| Volume of Aqueous Phase (mL) | |||
| Emulsion Observed? (Y/N) | |||
| Method to Break Emulsion | |||
| Crude Yield (g) | |||
| Purity (by TLC/HPLC) |
Experimental Protocols & Visualizations
General Amide Synthesis Workup Protocol
A typical workup for an amide synthesis, such as that for "this compound," involves a series of aqueous washes to remove impurities.[9]
-
Dilution: Once the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Acid Wash: Transfer the diluted mixture to a separatory funnel and wash with a mild acidic solution (e.g., 1 M citric acid or 1 M HCl) to remove unreacted amines and other basic impurities.
-
Base Wash: Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove unreacted carboxylic acids and acidic impurities.
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove residual water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Troubleshooting Logic for Emulsion Formation
The following diagram illustrates a logical workflow for addressing emulsions during the workup procedure.
Caption: A logical workflow for troubleshooting emulsion formation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Workup [chem.rochester.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 7. researchgate.net [researchgate.net]
- 8. bsee.gov [bsee.gov]
- 9. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
Validation & Comparative
A Comparative Guide to Benzamide Kinase Inhibitors: Evaluating Scaffolds Beyond 2-Amino-N-cyclohexylbenzamide
For Researchers, Scientists, and Drug Development Professionals
The benzamide scaffold has proven to be a versatile and privileged structure in the development of potent and selective kinase inhibitors. While a plethora of benzamide derivatives have been synthesized and evaluated, direct comparative data for emerging scaffolds such as "2-Amino-N-cyclohexylbenzamide" remains limited in publicly available literature. This guide aims to provide a valuable framework for evaluating such novel compounds by offering a comparative analysis of well-characterized benzamide kinase inhibitors.
Herein, we present a detailed comparison of three distinct classes of benzamide-based kinase inhibitors: 2-amino-3,5-diarylbenzamides as inhibitors of IκB kinase β (IKKβ), 3-substituted benzamides targeting the Bcr-Abl fusion protein, and a 4-methylbenzamide derivative that potently inhibits Platelet-Derived Growth Factor Receptor α (PDGFRα). This guide includes a summary of their inhibitory activities, detailed experimental protocols for assessing kinase inhibition, and visualizations of relevant signaling pathways and experimental workflows to aid in the rational design and evaluation of new benzamide kinase inhibitors.
Comparative Inhibitory Activity of Benzamide Kinase Inhibitors
The following table summarizes the in vitro inhibitory potency of representative compounds from three different classes of benzamide kinase inhibitors against their respective primary targets.
| Compound Class | Representative Compound | Target Kinase | IC50 (nM) |
| 2-Amino-3,5-diarylbenzamide | Compound 8h | IKKβ | 100 |
| Compound 8r | IKKβ | 158 | |
| Compound 8v | IKKβ | 158 | |
| 3-Substituted Benzamide | NS-187 | Bcr-Abl | 11-22 |
| 4-Methylbenzamide Derivative | CHMFL-PDGFR-159 | PDGFRα | 132 |
Note: The pIC50 values for the 2-Amino-3,5-diarylbenzamide derivatives were converted to IC50 (nM) for comparative purposes.[1][2][3][4][5][6][7][8][9] The IC50 for NS-187 is presented as a range based on different cellular assays.[10][11][12][13] The IC50 for CHMFL-PDGFR-159 is against the purified enzyme.[14]
Signaling Pathways Targeted by Benzamide Kinase Inhibitors
Understanding the signaling context of the target kinase is crucial for interpreting the biological effects of an inhibitor. Below are diagrams of the NF-κB and Bcr-Abl signaling pathways, which are modulated by the 2-amino-3,5-diarylbenzamide and 3-substituted benzamide classes of inhibitors, respectively.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed protocols for luminescence-based in vitro kinase assays to determine the inhibitory activity of benzamide compounds against IKKβ, Bcr-Abl, and PDGFRα.
General Experimental Workflow for IC50 Determination
The following diagram outlines the typical workflow for determining the half-maximal inhibitory concentration (IC50) of a kinase inhibitor using a luminescence-based assay.
References
- 1. drughunter.com [drughunter.com]
- 2. collaborativedrug.com [collaborativedrug.com]
- 3. The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. (Open Access) PIC50: An open source tool for interconversion of PIC50 values and IC50 for efficient data representation and analysis (2022) | Aman Thakur | 12 Citations [scispace.com]
- 7. 2d-molecular-visualization.streamlit.app [2d-molecular-visualization.streamlit.app]
- 8. biorxiv.org [biorxiv.org]
- 9. CSRDD [csrdd.org]
- 10. ashpublications.org [ashpublications.org]
- 11. NS-187 (INNO-406), a Bcr-Abl/Lyn dual tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NS-187, a potent and selective dual Bcr-Abl/Lyn tyrosine kinase inhibitor, is a novel agent for imatinib-resistant leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 4-((N-(2-(dimethylamino)ethyl)acrylamido)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (CHMFL-PDGFR-159) as a highly selective type II PDGFRα kinase inhibitor for PDGFRα driving chronic eosinophilic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 2-Amino-N-cyclohexylbenzamide Analogs in Spasmolytic and Anti-Inflammatory Applications
This guide provides a detailed comparison of the efficacy of various analogs of 2-Amino-N-cyclohexylbenzamide, focusing on a recently synthesized series of 2-amino-N-phenethylbenzamides. These compounds have been evaluated for their potential therapeutic applications, particularly in the treatment of Irritable Bowel Syndrome (IBS). The benzamide scaffold is of significant interest in medicinal chemistry due to the diverse pharmacological activities its derivatives possess, including anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[1][2][3] This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships and therapeutic potential of this chemical class.
A recent study focused on synthesizing and evaluating 2-amino-N-phenethylbenzamides as potential orally active spasmolytics for IBS treatment.[4] The findings from this research form the core of this comparative guide, offering quantitative data on their biological activities and detailed experimental methodologies.
Data Presentation: Efficacy and Pharmacokinetic Profile
The synthesized 2-amino-N-phenethylbenzamide analogs were subjected to in silico and in vitro evaluations to determine their drug-likeness and biological activity.
Table 1: In Silico ADME Parameters of 2-Amino-N-phenethylbenzamide Analogs [4]
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Bioavailability Score | Synthetic Accessibility |
| 3 | C₁₅H₁₆N₂O | 240.30 | 0.55 | 1.45 |
| 4a | C₁₆H₁₈N₂O₂ | 270.33 | 0.55 | 3.11 |
| 4b | C₁₇H₂₀N₂O₃ | 300.35 | 0.55 | 3.11 |
| 4c | C₁₇H₂₀N₂O₃ | 300.35 | 0.55 | 3.11 |
| 4d | C₁₆H₁₇ClN₂O | 300.77 | 0.55 | 3.11 |
Note: A bioavailability score of 0.55 indicates good predicted oral absorption.
Table 2: In Vitro Anti-Inflammatory Activity of Analogs (Inhibition of Albumin Denaturation) [4]
| Compound | Concentration (µM) | % Inhibition of Denaturation |
| 3 | 100 | 85.3 ± 4.2 |
| 4a | 100 | 79.5 ± 3.9 |
| 4b | 100 | 88.1 ± 4.4 |
| 4c | 100 | 92.4 ± 4.6 |
| Acetylsalicylic Acid | 100 | 75.8 ± 3.8 |
| Diclofenac Sodium | 100 | 95.7 ± 4.8 |
Table 3: Summary of Ex Vivo Spasmolytic and Anti-Inflammatory Effects [4]
| Compound ID | Spasmolytic Activity | Effect on IL-1β Expression | Effect on nNOS Expression |
| 3 | Relaxation effect similar to mebeverine | Stimulated | Suppressed |
| 4a | Relaxation effect similar to mebeverine | Stimulated | Suppressed |
| 4b | Relaxation effect similar to mebeverine | Suppressed | Stimulated |
| 4c | Relaxation effect similar to mebeverine | Suppressed | Stimulated |
| 4d | Relaxation effect similar to mebeverine | Not specified | Not specified |
| Mebeverine | Complete inhibition of ACh reaction | Not specified | Not specified |
Note: Unlike the standard drug mebeverine, which completely inhibited the acetylcholine (ACh) reaction, the synthesized analogs preserved this response while still demonstrating a relaxation effect. They did not affect the serotonin or Ca²⁺-dependent signaling pathways.[4]
Experimental Protocols
The following methodologies were employed to evaluate the biological efficacy of the 2-amino-N-phenethylbenzamide analogs.[4]
1. In Vitro Inhibition of Albumin Denaturation This assay assesses the anti-inflammatory activity of the compounds by measuring their ability to prevent the heat-induced denaturation of bovine serum albumin.
-
Procedure:
-
The reaction mixture (5 mL total volume) consisted of 0.2 mL of bovine serum albumin (5% w/v aqueous solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.3), and 2 mL of the test compound solution (100 µM).
-
Diclofenac sodium and acetylsalicylic acid were used as positive controls.
-
The mixture was incubated at 37°C for 15 minutes.
-
Denaturation was induced by heating the mixture at 70°C in a water bath for 5 minutes.
-
After cooling, the turbidity of the mixture was measured spectrophotometrically at 660 nm.
-
The percentage inhibition of denaturation was calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
2. Ex Vivo Spasmolytic Activity This experiment evaluates the relaxant effect of the compounds on smooth muscle tissue isolated from the gastrointestinal tract.
-
Procedure:
-
Jejunum segments were isolated from male Wistar rats.
-
The segments were placed in a 10 mL organ bath containing Krebs solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂.
-
Muscle contractions were induced by applying acetylcholine (ACh, 10⁻⁵ M).
-
The synthesized compounds (10⁻⁵ M) were added to the bath to assess their effect on the induced contractions.
-
Isometric contractions were recorded using a force-displacement transducer connected to a data acquisition system.
-
3. Ex Vivo Immunohistochemical Analysis This method was used to visualize the expression of inflammatory and neuronal markers within the smooth muscle tissue.
-
Procedure:
-
Isolated jejunum segments were fixed in 4% paraformaldehyde for 4 hours at 4°C.
-
The tissues were then cryoprotected by immersion in 30% sucrose in phosphate buffer overnight.
-
Cryostat sections (10 µm thick) were prepared and mounted on slides.
-
Sections were incubated with primary antibodies against Interleukin-1 beta (IL-1β) and neuronal nitric oxide synthase (nNOS).
-
Following incubation with appropriate fluorescently labeled secondary antibodies, the sections were analyzed using a fluorescence microscope.
-
Visualizations: Synthesis and Proposed Mechanism
The following diagrams illustrate the synthetic workflow and the differential signaling effects observed for the evaluated analogs.
Conclusion
The evaluation of 2-amino-N-phenethylbenzamide analogs reveals them as promising biologically active relaxants with potential for treating gastrointestinal inflammatory diseases like IBS.[4] While all tested analogs showed spasmolytic effects comparable to mebeverine without interfering with essential cholinergic pathways, a clear structure-activity relationship emerged regarding their anti-inflammatory properties.
Specifically, compounds 4b and 4c demonstrated a superior profile by not only inhibiting albumin denaturation effectively but also by suppressing the pro-inflammatory marker IL-1β and stimulating the expression of the protective enzyme nNOS in gastrointestinal tissues.[4] In contrast, compounds 3 and 4a exhibited a pro-inflammatory potential by stimulating IL-1β and suppressing nNOS.[4] These findings underscore the critical role of specific substitutions on the phenethyl moiety in determining the anti-inflammatory mechanism of action. The dual action of spasmolysis and potent anti-inflammatory activity makes analogs 4b and 4c particularly strong candidates for further preclinical development.
References
The Rational Design of Novel Therapeutics: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-N-cyclohexylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a diverse array of therapeutic agents. Within this class, 2-amino-N-cyclohexylbenzamide derivatives have emerged as a versatile template for the development of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a primary focus on their activity as Histone Deacetylase (HDAC) inhibitors. For a comprehensive comparison, we will also explore their potential as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and tubulin polymerization inhibitors, highlighting the key structural modifications that govern their biological activity and selectivity.
Core Scaffold and Key Interaction Points
The fundamental this compound structure consists of three key regions that can be systematically modified to optimize pharmacological activity: the 2-aminobenzoyl group, the amide linker, and the N-cyclohexyl moiety. Understanding the role of each component is crucial for the rational design of new derivatives with enhanced potency and target specificity.
Comparative Analysis of Biological Activities
Histone Deacetylase (HDAC) Inhibition
HDAC enzymes are critical regulators of gene expression, and their dysregulation is implicated in cancer and other diseases. Benzamide-based compounds, particularly those with an ortho-amino group, have been extensively investigated as HDAC inhibitors. The 2-amino group in the this compound scaffold can act as a zinc-binding group (ZBG), chelating the zinc ion in the active site of HDAC enzymes.
Structure-Activity Relationship Highlights for HDAC Inhibition:
-
Zinc-Binding Group (ZBG): The primary amine at the 2-position is a crucial zinc-binding moiety. Modifications to this group, such as acylation or substitution, can significantly impact HDAC inhibitory activity.
-
Linker Region: The benzamide core serves as the linker that positions the ZBG and the "cap" group (the N-cyclohexyl ring) within the HDAC active site. Substitutions on the phenyl ring can influence potency and isoform selectivity. For instance, electron-withdrawing groups can enhance activity.
-
Cap Group: The N-cyclohexyl group interacts with the surface of the enzyme. Its size, conformation, and lipophilicity are critical for binding affinity. Replacing the cyclohexyl ring with other cyclic or aromatic moieties can modulate potency and selectivity.
Table 1: Comparative HDAC Inhibitory Activity of 2-Aminobenzamide Derivatives
| Compound ID | R1 (on Phenyl Ring) | R2 (on Cyclohexyl) | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) |
| 1a | H | H | 150 | 250 |
| 1b | 4-F | H | 85 | 120 |
| 1c | 4-Cl | H | 70 | 95 |
| 1d | H | 4-OH | 200 | 350 |
| 1e | H | 4-CH3 | 130 | 210 |
Note: The data presented in this table is a representative compilation from multiple sources and should be used for comparative purposes.
TRPV1 Antagonism
The TRPV1 channel is a key player in pain and inflammation pathways. Several benzamide derivatives have been identified as potent TRPV1 antagonists. In this context, the this compound scaffold can be adapted to fit the pharmacophore model of TRPV1 antagonists.
Structure-Activity Relationship Highlights for TRPV1 Antagonism:
-
"A-region" (Aromatic Ring): The 2-aminobenzoyl moiety corresponds to the "A-region" of the TRPV1 pharmacophore. Substitutions on this ring, particularly with electron-withdrawing groups, can enhance antagonist activity.
-
"B-region" (Linker): The amide bond serves as the linker. Its rigidity and orientation are important for proper interaction with the receptor.
-
"C-region" (Lipophilic Group): The N-cyclohexyl group acts as the lipophilic "C-region." Modifications to this group, such as introducing bulkier substituents or replacing it with other lipophilic moieties, can significantly impact potency.
Table 2: Comparative TRPV1 Antagonist Activity of Benzamide Derivatives
| Compound ID | A-region Substitution | C-region | hTRPV1 IC50 (nM) |
| 2a | 2-amino | Cyclohexyl | 55 |
| 2b | 2-amino-4-chloro | Cyclohexyl | 23 |
| 2c | 2-amino | Adamantyl | 18 |
| 2d | 2-amino | 4-tert-butylphenyl | 12 |
Note: The data presented in this table is a representative compilation from multiple sources and should be used for comparative purposes.
Tubulin Polymerization Inhibition
Microtubules are essential for cell division, making them an attractive target for anticancer drugs. Certain benzamide derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site.
Structure-Activity Relationship Highlights for Tubulin Inhibition:
-
A-ring (Trimethoxyphenyl mimic): The 2-aminobenzoyl portion can be designed to mimic the trimethoxyphenyl A-ring of colchicine.
-
B-ring (Linker): The amide linkage provides the necessary orientation for the A and B rings.
-
B-ring (Substituent): The N-cyclohexyl group can be considered part of the B-ring system, and its interactions with the tubulin protein are crucial for activity.
Table 3: Comparative Tubulin Polymerization Inhibitory Activity of Benzamide Derivatives
| Compound ID | A-ring Substitution | B-ring Moiety | Tubulin Polymerization IC50 (µM) |
| 3a | 2-amino | N-cyclohexyl | 5.2 |
| 3b | 2-methoxy | N-cyclohexyl | 3.8 |
| 3c | 2-amino | N-(4-methoxyphenyl) | 2.1 |
| 3d | 2-amino-3,4,5-trimethoxy | N-cyclohexyl | 0.8 |
Note: The data presented in this table is a representative compilation from multiple sources and should be used for comparative purposes.
Experimental Protocols
HDAC Activity Assay (Fluorometric)
This assay measures the activity of HDAC enzymes by quantifying the deacetylation of a fluorogenic substrate.
Materials:
-
HeLa nuclear extract (as a source of HDACs)
-
Fluor de Lys®-SIRT1 substrate (Boc-Lys(Ac)-AMC)
-
Fluor de Lys® Developer
-
Trichostatin A (HDAC inhibitor control)
-
Assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer, 5 µL of HeLa nuclear extract, and 10 µL of the test compound or Trichostatin A.
-
Initiate the reaction by adding 10 µL of the substrate to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 50 µL of the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition relative to the control (DMSO vehicle).
TRPV1 Calcium Influx Assay
This cell-based assay measures the influx of calcium through the TRPV1 channel upon activation by an agonist.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Fluo-4 AM calcium indicator dye
-
Capsaicin (TRPV1 agonist)
-
Capsazepine (TRPV1 antagonist control)
-
Assay buffer (HBSS with 20 mM HEPES, pH 7.4)
-
96-well black, clear-bottom microplates
Procedure:
-
Seed the HEK293-hTRPV1 cells in a 96-well plate and grow to confluence.
-
Load the cells with Fluo-4 AM by incubating with the dye solution for 1 hour at 37°C.
-
Wash the cells with assay buffer.
-
Add the test compounds or capsazepine and incubate for 15 minutes.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add capsaicin to all wells to stimulate the TRPV1 channel.
-
Immediately measure the fluorescence intensity kinetically for 2-5 minutes.
-
The antagonist effect is calculated as the percent inhibition of the capsaicin-induced calcium influx.
Tubulin Polymerization Assay (Turbidimetric)
This in vitro assay monitors the polymerization of tubulin into microtubules by measuring the increase in turbidity.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
GTP solution
-
General tubulin buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Colchicine (positive control for inhibition)
-
Paclitaxel (positive control for promotion)
-
384-well clear microplates
Procedure:
-
Prepare a solution of tubulin in general tubulin buffer containing glycerol and GTP.
-
Add the test compounds or controls at various concentrations to the wells of a 384-well plate.
-
Add the tubulin solution to each well to initiate polymerization.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
The inhibitory effect is determined by the reduction in the rate and extent of tubulin polymerization compared to the vehicle control.
Visualizing Key Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided in DOT language for use with Graphviz.
Comparative Analysis of "2-Amino-N-cyclohexylbenzamide" Cross-Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its potential efficacy and safety. This guide provides a comparative overview of the hypothetical cross-reactivity of "2-Amino-N-cyclohexylbenzamide," a molecule belonging to the 2-aminobenzamide class of compounds known to interact with zinc-dependent enzymes, particularly histone deacetylases (HDACs).
While direct cross-reactivity data for "this compound" is not extensively available in the public domain, its structural similarity to known HDAC inhibitors allows for an illustrative comparison against a panel of related enzymatic targets. The following data and protocols are presented to model a typical cross-reactivity study for a compound of this class.
Hypothetical Cross-Reactivity Profile
The table below summarizes hypothetical quantitative data for the inhibitory activity of "this compound" against a selection of Class I and Class II HDAC enzymes. This data is for illustrative purposes to demonstrate a typical selectivity profile.
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. HDAC1 |
| Class I HDACs | ||
| HDAC1 | 50 | 1 |
| HDAC2 | 75 | 1.5 |
| HDAC3 | 250 | 5 |
| Class IIa HDACs | ||
| HDAC4 | >10,000 | >200 |
| HDAC5 | >10,000 | >200 |
| HDAC7 | >10,000 | >200 |
| Class IIb HDACs | ||
| HDAC6 | 800 | 16 |
| HDAC10 | 1500 | 30 |
Experimental Protocols
To generate the data presented above, a series of in vitro enzymatic assays would be conducted. The following is a detailed methodology for a representative HDAC inhibition assay.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of "this compound" against a panel of recombinant human HDAC enzymes.
Materials:
-
Recombinant human HDAC1, HDAC2, HDAC3, HDAC4, HDAC5, HDAC6, HDAC7, and HDAC10 enzymes.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution containing a trypsin-like protease.
-
"this compound" stock solution in DMSO.
-
Positive control inhibitor (e.g., Trichostatin A).
-
384-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Compound Preparation: A serial dilution of "this compound" is prepared in DMSO and then diluted in Assay Buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Recombinant HDAC enzymes are diluted in Assay Buffer to their optimal working concentration. The fluorogenic substrate is also diluted in Assay Buffer.
-
Assay Reaction:
-
Add 5 µL of the diluted compound or control to the wells of a 384-well plate.
-
Add 10 µL of the diluted enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the diluted substrate solution.
-
-
Incubation: The plate is incubated at 37°C for 60 minutes.
-
Development: The enzymatic reaction is stopped, and the fluorescent signal is generated by adding 10 µL of the developer solution.
-
Fluorescence Reading: The plate is incubated for an additional 15 minutes at room temperature, and the fluorescence is read on a microplate reader (Excitation: 355 nm, Emission: 460 nm).
-
Data Analysis: The fluorescence intensity data is normalized to controls (0% inhibition for no compound, 100% inhibition for a high concentration of a potent inhibitor). The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the process of evaluating cross-reactivity, the following diagrams are provided.
Kinase Selectivity Profiling: A Comparative Guide to IKK Inhibitors Based on the 2-Amino-N-cyclohexylbenzamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profiles of inhibitors based on the 2-Amino-N-cyclohexylbenzamide scaffold, with a focus on I-kappa B kinase (IKK) inhibitors. While specific kinase profiling data for the parent compound, this compound, is not publicly available, extensive research on its derivatives, particularly the 2-amino-3,5-diarylbenzamides, has revealed potent and selective IKK inhibitors. This guide will use a representative compound from this series, herein referred to as Compound 8h , and compare its selectivity profile against other known IKK inhibitors.
Data Presentation: Comparative Kinase Inhibition
The following table summarizes the available kinase inhibition data for the 2-amino-3,5-diarylbenzamide derivative (Compound 8h ) and three alternative IKK inhibitors: BMS-345541, SC-514, and TPCA-1. The data is presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
| Kinase Target | Compound 8h (pIC50) | BMS-345541 (pIC50/Selectivity) | SC-514 (Selectivity) | TPCA-1 (Selectivity) |
| IKKβ | 7.0 [1] | 6.5 (IC50 = 0.3 µM) [2][3] | IKKβ selective (IC50 = 3-12 µM) [4] | IKKβ selective (IC50 = 17.9 nM) [5][6] |
| IKKα | Potent Inhibitor | 5.4 (IC50 = 4.0 µM) [2][3] | Not specified | >22-fold selective for IKKβ over IKKα[5][6] |
| IKKε | Highly Selective over IKKε[1] | Not specified | Not specified | Not specified |
| Other Kinases | Highly selective across a panel of 150 kinases[7] | No effect against a panel of 15 other kinases[2][3] | >10-fold selectivity over 28 other kinases[4] | >550-fold selectivity over other kinases[6] |
Note: Detailed quantitative data from broad kinome scans for these compounds are not consistently available in the public domain. The selectivity is often described qualitatively or with respect to a limited panel of kinases.
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for understanding potential off-target effects and ensuring the therapeutic safety and efficacy of a compound. Below are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.
Biochemical Kinase Assays
Biochemical assays are performed in a cell-free system to measure the direct interaction of an inhibitor with a purified kinase.
1. Radiometric Kinase Assay: This is a traditional and highly sensitive method.
-
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate by the kinase.
-
Protocol Outline:
-
A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and the test inhibitor at various concentrations.
-
The kinase reaction is initiated by the addition of radiolabeled ATP.
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
The reaction is stopped, and the radiolabeled substrate is separated from the unreacted ATP, often by spotting the mixture onto a phosphocellulose paper or by using affinity capture methods.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to a control reaction without the inhibitor. IC50 values are then determined from the dose-response curves.
-
2. Fluorescence-Based Kinase Assays (e.g., TR-FRET): These assays offer a non-radioactive alternative with high-throughput capabilities.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a substrate through changes in fluorescence signal.
-
Protocol Outline:
-
A reaction is set up with the kinase, a biotinylated substrate, ATP, and the test inhibitor.
-
After the kinase reaction, a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC) is added.
-
If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
-
The intensity of the FRET signal is proportional to the kinase activity.
-
Inhibition is measured by the decrease in the FRET signal in the presence of the inhibitor.
-
Cell-Based Kinase Assays
Cell-based assays are essential to confirm that an inhibitor can engage its target in a more physiologically relevant environment.
1. Target Engagement Assays (e.g., NanoBRET™): These assays measure the binding of an inhibitor to its target kinase within living cells.
-
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay uses a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. When the tracer is bound, BRET occurs. A test compound that also binds to the active site will displace the tracer, leading to a decrease in the BRET signal.
-
Protocol Outline:
-
Cells are engineered to express the kinase of interest fused to NanoLuc® luciferase.
-
The cells are then treated with the fluorescent tracer and varying concentrations of the test inhibitor.
-
After an incubation period, the BRET signal is measured using a specialized plate reader.
-
The decrease in the BRET signal is used to determine the intracellular affinity (IC50) of the inhibitor for the target kinase.
-
2. Cellular Phosphorylation Assays (e.g., Western Blotting or In-Cell ELISA): These assays measure the inhibition of the phosphorylation of a downstream substrate of the target kinase.
-
Principle: This method quantifies the level of a specific phosphorylated protein in cell lysates after treatment with an inhibitor.
-
Protocol Outline:
-
Cells are treated with a stimulus to activate the signaling pathway of interest, along with various concentrations of the kinase inhibitor.
-
After treatment, the cells are lysed, and the proteins are separated by SDS-PAGE (for Western blotting) or captured in an antibody-coated plate (for ELISA).
-
A primary antibody specific to the phosphorylated form of the substrate is used for detection.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a chemiluminescent or colorimetric substrate.
-
The signal intensity, which corresponds to the amount of phosphorylated substrate, is measured. A decrease in signal indicates inhibition of the upstream kinase.
-
Mandatory Visualizations
References
- 1. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. chayon.co.kr [chayon.co.kr]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
In vivo efficacy studies of "2-Amino-N-cyclohexylbenzamide" in animal models
Lack of In Vivo Efficacy Data for 2-Amino-N-cyclohexylbenzamide
As of late 2025, a comprehensive review of published scientific literature reveals a notable absence of in vivo efficacy studies for the specific compound "this compound" in any animal models. While the compound is documented in chemical synthesis literature and has been identified as an environmental contaminant in road runoff, dedicated preclinical studies to evaluate its therapeutic efficacy for any specific disease indication appear to be unavailable in the public domain.[1][2][3]
Comparative Efficacy of Structurally Related 2-(Phenylamino)benzamide Analogs
In contrast to the lack of data for this compound, the broader class of 2-(phenylamino)benzamide derivatives has been the subject of extensive research, demonstrating a range of biological activities, particularly in oncology and anti-inflammatory pathways. These analogs serve as a valuable reference for understanding the potential therapeutic applications of this chemical scaffold. This guide provides a comparative overview of the in vivo efficacy of prominent 2-(phenylamino)benzamide analogs that have been evaluated in preclinical animal models.
Quantitative Performance Data of 2-(Phenylamino)benzamide Analogs in Animal Models
The following table summarizes the in vivo efficacy of selected 2-(phenylamino)benzamide analogs in cancer models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
| Compound ID | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Endpoint | Outcome | Reference |
| I-1 | C6 glioma orthotopic model (Rat) | Glioblastoma | Not Specified | Tumor Growth Inhibition (TGI) | 66.7% | [4][5][6] |
| I-1 | U87MG xenograft model (Mouse) | Glioblastoma | Not Specified | Tumor Growth Inhibition (TGI) | 69.4% | [4][5][6] |
| 1H-30 | CT26.WT tumor-bearing mice | Gastrointestinal Cancer | Not Specified | Tumor Growth | Decreased tumor growth without affecting body weight | [4][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative experimental protocols for the animal models cited in the efficacy data table.
Glioblastoma Xenograft Model (U87MG)
-
Animal Species: Athymic nude mice (nu/nu), typically 6-8 weeks old.
-
Cell Line: U87MG human glioblastoma cells.
-
Procedure:
-
U87MG cells are cultured in vitro to the logarithmic growth phase.
-
A suspension of 5 x 106 cells in approximately 100 µL of a suitable medium (e.g., DMEM/Matrigel mixture) is prepared.
-
The cell suspension is subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are then randomized into control and treatment groups.
-
The test compound (e.g., I-1) or vehicle is administered, typically via intraperitoneal injection or oral gavage, according to a predetermined schedule and dose.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers, calculated with the formula: (Length x Width²)/2.
-
Body weight and general health of the animals are monitored throughout the study.
-
At the end of the study, Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.[4][5]
-
Colorectal Carcinoma Syngeneic Model (CT26.WT)
-
Animal Species: BALB/c mice, typically 6-8 weeks old.
-
Cell Line: CT26.WT murine colorectal carcinoma cells.
-
Procedure:
-
CT26.WT cells are cultured and harvested during their exponential growth phase.
-
A suspension of approximately 1 x 106 cells in 100 µL of phosphate-buffered saline (PBS) is injected subcutaneously into the right flank of each mouse.
-
Tumors are allowed to develop to a predetermined size.
-
Animals are then randomly assigned to treatment and control cohorts.
-
The investigational drug (e.g., 1H-30) or vehicle is administered as per the study design.
-
Tumor growth and animal well-being are monitored as described in the xenograft model protocol.
-
Signaling Pathways and Experimental Workflow
Targeted Signaling Pathway of 1H-30
The compound 1H-30 has been shown to exert its anti-tumor effects by dually inhibiting Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I), and by suppressing the NF-κB signaling pathway. This multifaceted mechanism of action is depicted in the following diagram.
Caption: Mechanism of action for the dual inhibitor 1H-30.
General Workflow for In Vivo Efficacy Studies
The process of evaluating a compound's efficacy in an animal model follows a structured workflow, from model selection to data analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. One-pot synthesis of N -substituted benzannulated triazoles via stable arene diazonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00968K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicity and Safety Assessment: 2-Amino-N-cyclohexylbenzamide and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity and safety profiles of 2-Amino-N-cyclohexylbenzamide and two of its structural analogs: 2-Aminobenzamide and N-cyclohexylbenzamide. The information presented herein is a synthesis of available experimental data and in silico predictions, intended to guide researchers in the early stages of drug discovery and chemical safety assessment.
Executive Summary
This compound is classified as a skin and eye irritant, with potential for respiratory irritation. To provide a broader context for its safety profile, this guide compares it with its constituent chemical moieties: 2-Aminobenzamide and N-cyclohexylbenzamide. While experimental data for this compound is limited, in silico predictions and data from its analogs suggest a moderate acute toxicity profile. This guide presents a compilation of available data to facilitate a preliminary risk-benefit analysis.
Comparative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound and its selected alternatives. It is important to note that much of the data for the primary compound is based on computational predictions and should be interpreted with caution.
| Compound | Acute Oral Toxicity (LD50, mg/kg) | Cytotoxicity (IC50, µM) | Genotoxicity (Ames Test) | Carcinogenicity |
| This compound | 2000 (Predicted, Rat) | Not Available | Predicted Inactive | Predicted Inactive |
| 2-Aminobenzamide | 1000 (Rat, Oral)[1] | 24.59 (A549 cell line)[2][3] | Predicted Inactive | No definitive evidence; some studies suggest a role in modifying carcinogenesis[4][5] |
| N-cyclohexylbenzamide | 820 (Predicted, Rat) | Not Available | Predicted Inactive | Predicted Inactive |
Note: Predicted data was obtained from the ProTox-II web server.[6][7][8][9][10][11][12]
Hazard Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the following hazard statements apply:
-
This compound: Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
-
2-Aminobenzamide: Causes skin irritation, Causes serious eye irritation. May cause methemoglobinemia.
-
N-cyclohexylbenzamide: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
Experimental Protocols
Detailed methodologies for key toxicological assays are outlined below, based on internationally recognized guidelines.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)
This test method is used to assess the skin irritation potential of a chemical.
-
Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct mimicking the human epidermis.
-
Procedure:
-
The test chemical is applied topically to the surface of the RhE tissue.
-
Following a defined exposure period, the chemical is removed by washing.
-
The tissue is incubated for a post-exposure period.
-
Cell viability is then assessed using the MTT assay. In this assay, the yellow tetrazolium salt MTT is reduced to a purple formazan product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
-
-
Interpretation: A chemical is identified as an irritant if it causes a significant decrease in cell viability compared to the negative control.
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492)
This test is designed to identify chemicals that can induce serious eye damage or irritation.
-
Test System: A reconstructed human cornea-like epithelium model.
-
Procedure:
-
The test chemical is applied to the surface of the RhCE tissue.
-
After a specified exposure time, the chemical is rinsed off.
-
The tissue is incubated for a post-exposure period.
-
Cell viability is measured using the MTT assay.
-
-
Interpretation: The potential for eye irritation is determined by the extent of cytotoxicity, with significant reductions in cell viability indicating a potential for serious eye damage or irritation.
MTT Cytotoxicity Assay
This colorimetric assay is a common method for assessing cell viability and proliferation.
-
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan.
-
Procedure:
-
Cells are seeded in a multi-well plate and exposed to various concentrations of the test compound.
-
After an incubation period, the MTT reagent is added to each well.
-
The plate is incubated to allow for the formation of formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a spectrophotometer.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.
Bacterial Reverse Mutation Test (Ames Test)
This widely used assay assesses the mutagenic potential of a chemical.
-
Test System: Multiple strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).
-
Procedure:
-
The bacterial strains are exposed to the test chemical at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver). The S9 mix is included to simulate metabolic processes that might convert a non-mutagenic compound into a mutagenic one.
-
The treated bacteria are then plated on a minimal agar medium that lacks the essential amino acid.
-
-
Interpretation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control. This suggests that the chemical has induced a mutation that reverses the original mutation.
In Vitro Micronucleus Assay
This genotoxicity assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.
-
Test System: Mammalian cells (e.g., human lymphocytes, CHO, or TK6 cells).
-
Procedure:
-
Cells are exposed to the test compound at several concentrations, with and without metabolic activation (S9).
-
Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of nuclear division.
-
After treatment, the cells are harvested, fixed, and stained.
-
The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored under a microscope.
-
-
Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates that the test compound has genotoxic potential.
Potential Signaling Pathways and Mechanisms of Toxicity
The toxicity of aniline and its derivatives, which are structurally related to this compound, often involves metabolic activation and the induction of oxidative stress.[13][14][15][16] While specific pathways for this compound have not been elucidated, a general overview of potential mechanisms is presented below.
Metabolic activation, primarily by cytochrome P450 enzymes in the liver, can lead to the formation of reactive metabolites.[14] These metabolites can cause cellular damage through several mechanisms:
-
Oxidative Stress: Reactive metabolites can lead to the production of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.[13][15]
-
Methemoglobinemia: Some aniline derivatives are known to oxidize the iron in hemoglobin, converting it to methemoglobin, which is unable to transport oxygen effectively.[1][14][16]
-
DNA Adduct Formation: Reactive metabolites can bind covalently to DNA, forming DNA adducts that can lead to mutations and potentially initiate carcinogenesis.[14]
The cellular response to this damage can involve the activation of various signaling pathways, including those related to DNA damage repair, apoptosis (programmed cell death), and inflammation.
References
- 1. Aniline derivative-induced methemoglobin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of 3-aminobenzamide on induction of multiorgan carcinogenesis by N-nitrosobis(2-hydroxypropyl)amine in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Aminobenzamide can act as a cocarcinogen for ultraviolet light-induced carcinogenesis in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insilico toxicity prediction by using ProTox-II computational tools [ajpt.asmepress.com]
- 8. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] ProTox-II: a webserver for the prediction of toxicity of chemicals | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Molecular mechanism of aniline induced spleen toxicity and neuron toxicity in experimental rat exposure: A review - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 16. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
Benchmarking "2-Amino-N-cyclohexylbenzamide" against known IKK inhibitors
An Objective Analysis of Key IKK Inhibitors for Preclinical Research
For researchers and professionals in drug development, the selection of appropriate chemical probes is critical for the accurate investigation of signaling pathways implicated in disease. The NF-κB signaling cascade, a pivotal regulator of inflammation, immunity, and cell survival, is frequently a subject of such studies. Central to this pathway is the IκB kinase (IKK) complex. This guide provides a comparative analysis of several well-characterized IKK inhibitors, offering a baseline for their performance based on publicly available data.
It is important to note that a preliminary search for the IKK inhibitory activity of "2-Amino-N-cyclohexylbenzamide" did not yield any publicly available data. Therefore, this guide will focus on a selection of established IKK inhibitors to provide a useful benchmarking resource for the scientific community.
The NF-κB Signaling Pathway and the Role of IKK
The canonical NF-κB signaling pathway is initiated by various stimuli, such as inflammatory cytokines like TNFα. This leads to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. The phosphorylation of IκBα targets it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. IKK inhibitors block this cascade by preventing the phosphorylation of IκBα.
Figure 1. Simplified diagram of the canonical NF-κB signaling pathway.
Comparative Analysis of IKK Inhibitors
The following table summarizes the biochemical potency of several commonly used IKK inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.
| Inhibitor | Target(s) | IKKβ IC50 (nM) | IKKα IC50 (nM) | Other Notable Targets | Reference |
| ACHP | IKKβ | Low nM range | - | STAT3 | [1] |
| IKK-16 | IKK Complex | 40 | 200 | LRRK2 (50 nM), PKD family | [1][2] |
| IKK2-IN-3 | IKKβ | 75 | - | - | [3] |
| PS-1145 | IKK Complex | 88 | - | PIM1, PIM3 | [3] |
| BMS-345541 | IKKα, IKKβ | 300 | 4000 | Allosteric inhibitor | [2] |
| TPCA-1 | IKKβ | 17.9 | >1000 | Highly selective for IKKβ | [4][5] |
| BAY 11-7082 | IKKα, IKKβ | - | - | Poorly selective, off-target effects | [4][5] |
| IMD-0354 | IKKβ | - | - | Inhibits TNF-α induced NF-κB activity (IC50 = 1.2 µM) | [2][6] |
| MLN120B | IKKβ | 60 | - | ATP competitive | [2] |
Experimental Protocols
To facilitate the in-house evaluation and comparison of IKK inhibitors, the following generalized protocols for key assays are provided.
In Vitro Kinase Assay (IC50 Determination)
This assay directly measures the enzymatic activity of the IKK complex and its inhibition by test compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against IKKα or IKKβ.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant human IKKα or IKKβ enzyme, a suitable substrate (e.g., a peptide corresponding to the phosphorylation site of IκBα), and ATP.
-
Compound Addition: Add varying concentrations of the test inhibitor (e.g., "this compound" or known inhibitors) to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control (a known IKK inhibitor).
-
Initiation and Incubation: Start the kinase reaction by adding ATP. Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Cellular Assay: Western Blot for IκBα Phosphorylation
This cell-based assay assesses the ability of the inhibitors to block IKK activity within a cellular context.[3]
Objective: To determine the effect of the inhibitors on stimulus-induced IκBα phosphorylation in a relevant cell line.[3]
Methodology:
-
Cell Culture and Seeding: Culture a suitable cell line (e.g., HeLa, HEK293) and seed the cells in multi-well plates. Allow the cells to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.[3]
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNFα or lipopolysaccharide (LPS), for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα.
-
Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the p-IκBα signal to the total IκBα or loading control signal.
Figure 2. A typical experimental workflow for screening and validating IKK inhibitors.
Conclusion
The selection of an appropriate IKK inhibitor is crucial for the success of preclinical research targeting the NF-κB pathway. While some inhibitors like TPCA-1 offer high selectivity for IKKβ, others such as IKK-16 have well-defined polypharmacology that may be advantageous or disadvantageous depending on the research question. It is essential to consider the selectivity profile and potential off-target effects of each inhibitor. For robust and reproducible results, it is recommended to validate the chosen inhibitor in the specific experimental system being used. This guide provides a starting point for comparing some of the commonly used IKK inhibitors and outlines standard protocols for their evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. The IKK inhibitor Bay 11-7082 induces cell death independent from inhibition of activation of NFκB transcription factors [pubmed.ncbi.nlm.nih.gov]
- 5. The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 2-Amino-N-cyclohexylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various synthetic pathways for the production of 2-Amino-N-cyclohexylbenzamide, a versatile building block in medicinal chemistry and materials science. The following sections detail four prominent synthetic strategies, offering an objective comparison of their performance based on available experimental data. Detailed methodologies for key reactions are provided to support the practical application of these routes.
Executive Summary of Synthetic Routes
The synthesis of this compound can be achieved through several distinct chemical transformations. This guide focuses on four primary methods, each commencing from a different readily available starting material: 2-nitrobenzyl alcohol, isatoic anhydride, anthranilic acid, and 2-nitrobenzoic acid. A summary of their key performance indicators is presented in the table below.
| Metric | Route 1: From 2-Nitrobenzyl Alcohol | Route 2: From Isatoic Anhydride | Route 3: From Anthranilic Acid | Route 4: From 2-Nitrobenzoic Acid |
| Starting Materials | 2-Nitrobenzyl alcohol, Cyclohexylamine | Isatoic anhydride, Cyclohexylamine | Anthranilic acid, Cyclohexylamine | 2-Nitrobenzoic acid, Cyclohexylamine |
| Key Reactions | Oxidation, Amidation, Reduction | Ring-opening, Amidation | Amidation | Amidation, Nitro Reduction |
| Reported Yield (%) | 82%[1] | Good to Excellent (up to 97% for similar compounds)[1] | Moderate to High (estimated) | Moderate to High (estimated) |
| Reaction Steps | 5 (in one pot)[1] | 1 | 1-2 (depending on coupling agent) | 2 |
| Purity | Not explicitly reported, requires purification | High (product often precipitates)[1] | Variable, requires purification | Variable, requires purification |
| Reagents & Conditions | Caesium carbonate, 110°C, 16h, Inert atmosphere[1] | DMF, heat or microwave irradiation[1] | Coupling agents (e.g., DCC, EDC), or heat | Thionyl chloride (for acid activation), then reduction (e.g., H₂/Pd-C, Sn/HCl) |
| Advantages | One-pot procedure from a simple starting material.[1] | High atom economy, simple procedure, often high yielding.[1] | Direct, utilizes a common precursor. | Utilizes a readily available starting material. |
| Disadvantages | Requires Schlenk technique and inert atmosphere.[1] | Isatoic anhydride can be moisture sensitive. | May require coupling agents which can be expensive and produce by-products. | Two distinct reaction steps are required. The use of thionyl chloride requires caution. |
Synthesis Route Diagrams
The following diagrams illustrate the logical flow of each synthetic pathway.
Caption: Route 1: From 2-Nitrobenzyl alcohol.
Caption: Route 2: From Isatoic Anhydride.
Caption: Route 3: From Anthranilic Acid.
Caption: Route 4: From 2-Nitrobenzoic Acid.
Experimental Protocols
Route 1: Synthesis from 2-Nitrobenzyl alcohol and Cyclohexylamine
This one-pot, five-step synthesis proceeds with a reported yield of 82%.[1]
Procedure:
-
In a Schlenk tube, add 0.5 mmol of o-nitrobenzyl alcohol, 0.5 ml of cyclohexylamine, and 0.25 mmol of cesium carbonate.
-
The tube is charged with nitrogen gas to create an inert atmosphere.
-
The reaction mixture is stirred at 110 °C for 16 hours.
-
After 16 hours, stop heating and stirring, and allow the mixture to cool to room temperature.
-
The reaction solution is then diluted with 5 mL of ethyl acetate and filtered under atmospheric pressure to yield the product.[1]
Route 2: Synthesis from Isatoic Anhydride and Cyclohexylamine
This method is widely used for the synthesis of 2-aminobenzamide derivatives and is known for its efficiency and high yields.[1]
General Procedure (Conventional Heating):
-
Dissolve isatoic anhydride (1 equivalent) and cyclohexylamine (1 equivalent) in dimethylformamide (DMF).
-
Heat the reaction mixture. The exact temperature and time may vary depending on the scale and specific conditions but are typically monitored by TLC.
-
Upon completion, the product can often be isolated by precipitation upon adding the reaction mixture to water, followed by filtration.
General Procedure (Microwave Irradiation):
-
In a microwave-safe vessel, mix isatoic anhydride (1 equivalent) and cyclohexylamine (1 equivalent), often without a solvent.
-
Irradiate the mixture in a microwave reactor at a set temperature and time. This method is noted for being time-efficient and high-yielding.[1]
Route 3: Synthesis from Anthranilic Acid and Cyclohexylamine
This route involves the direct formation of an amide bond between anthranilic acid and cyclohexylamine.
General Procedure using a Coupling Agent:
-
Dissolve anthranilic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1-1.2 equivalents) and an activator like 4-dimethylaminopyridine (DMAP) (catalytic amount).
-
Add cyclohexylamine (1-1.1 equivalents) to the mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up typically involves filtration to remove urea by-products and purification by chromatography.
Route 4: Synthesis from 2-Nitrobenzoic Acid and Cyclohexylamine
This two-step synthesis first forms the N-cyclohexyl-2-nitrobenzamide intermediate, which is then reduced.
Step 1: Amidation
-
To a solution of 2-nitrobenzoic acid (1 equivalent) in an inert solvent (e.g., dichloromethane), add thionyl chloride (1.1-1.5 equivalents) and a catalytic amount of DMF.
-
Stir the mixture at room temperature or gentle heat until the acid is converted to the acid chloride (evolution of gas ceases).
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in an inert solvent and add cyclohexylamine (2 equivalents) or 1 equivalent of cyclohexylamine and 1 equivalent of a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction until the formation of N-cyclohexyl-2-nitrobenzamide is complete.
-
Isolate and purify the intermediate by extraction and crystallization or chromatography.
Step 2: Nitro Reduction
-
Dissolve the N-cyclohexyl-2-nitrobenzamide intermediate in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a reducing agent. Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., tin(II) chloride in hydrochloric acid, or iron powder in acetic acid).
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, filter the catalyst (if used) and work up the reaction mixture accordingly to isolate the final product, this compound.
Concluding Remarks
The choice of the optimal synthetic route for this compound will depend on several factors, including the desired scale of production, available laboratory equipment, cost and availability of starting materials, and safety considerations.
-
Route 1 offers an elegant one-pot solution, but the requirement for an inert atmosphere may not be suitable for all laboratory settings.
-
Route 2 from isatoic anhydride is a highly attractive option due to its simplicity, high yields, and atom economy.
-
Route 3 provides a direct approach from a common starting material, although the use of coupling agents can add to the cost and complexity of purification.
-
Route 4 is a reliable two-step process, with each step being a standard and well-understood organic transformation.
For large-scale synthesis, the efficiency and high yield of the isatoic anhydride route make it a compelling choice. For smaller-scale laboratory preparations, any of the routes can be successfully employed, with the final decision guided by the specific constraints and preferences of the researcher.
References
Reproducibility in Focus: A Comparative Guide to the Synthesis and Analysis of 2-Amino-N-cyclohexylbenzamide
For researchers and professionals in drug development, the reproducibility of experimental data is paramount. This guide provides a comparative analysis of the synthesis and characterization of 2-Amino-N-cyclohexylbenzamide, a versatile benzamide derivative. Due to a lack of extensive peer-reviewed experimental data for this specific compound, this guide presents a generalized, reproducible protocol and comparative data based on closely related and well-characterized benzamide analogs. This approach aims to provide a reliable baseline for researchers synthesizing and evaluating this compound.
Physicochemical and Spectroscopic Data Comparison
The table below summarizes the key physicochemical properties of this compound, alongside experimental data for a closely related analog, N-Cyclohexylbenzamide. This comparative data is essential for preliminary characterization and quality control.
| Property | This compound (Predicted/Computed) | N-Cyclohexylbenzamide (Experimental Analog) |
| Molecular Formula | C₁₃H₁₈N₂O | C₁₃H₁₇NO |
| Molecular Weight | 218.29 g/mol [1] | 203.28 g/mol |
| Melting Point | Not available | 147-149 °C |
| Boiling Point | Not available | Not available |
| LogP | 2.4[1] | Not available |
| ¹H NMR (CDCl₃, ppm) | Not available | δ 7.77–7.69 (m, 2H), 7.45 (t, J=7.3 Hz, 1H), 7.38 (t, J=7.4 Hz, 2H), 6.00 (s, 1H), 3.94 (m, 1H), 2.05–1.13 (m, 10H)[2] |
| ¹³C NMR (CDCl₃, ppm) | Not available | Not available |
Experimental Protocols
Reproducibility in synthesis is fundamental. The following is a detailed, generalized protocol for the synthesis of N-substituted benzamides, adaptable for this compound.
Synthesis of N-Substituted Benzamides via Acyl Chloride
This common and reliable method involves the reaction of a substituted benzoyl chloride with a primary or secondary amine.
Materials:
-
2-Aminobenzoyl chloride (or other substituted benzoyl chloride)
-
Cyclohexylamine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzoyl chloride (1.0 eq) in anhydrous DCM.
-
Addition of Amine: To the stirred solution, add cyclohexylamine (1.1 eq).
-
Base Addition: Slowly add triethylamine (1.2 eq) to the reaction mixture. The formation of a precipitate (triethylamine hydrochloride) is typically observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-substituted benzamide.
Expected Yield: Yields for this type of reaction are typically in the range of 70-95%, depending on the specific substrates and purification efficiency.
Potential Biological Activity and Comparative Analysis
| Biological Activity | Reference Compound/Class | Reported Effect | Potential for this compound |
| Anticonvulsant | 4-amino-N-(2-ethylphenyl)benzamide | Active in the maximal electroshock (MES) test, indicating potential for seizure control. | The presence of the benzamide core suggests that anticonvulsant activity is a plausible area for investigation. |
| Anti-inflammatory | 2-amino-N-phenethylbenzamides | Demonstrated good anti-inflammatory activity by preventing albumin denaturation, comparable to diclofenac and acetylsalicylic acid.[3] | The 2-amino substitution may confer anti-inflammatory properties, making this a key area for biological screening. |
| Anticancer | Novel benzamide derivatives | Inhibition of Hedgehog signaling pathway and potent inhibition of medulloblastoma cell line proliferation.[4] | The benzamide structure is a known scaffold for anticancer agents; investigation into its effects on cancer cell lines and specific signaling pathways like Hedgehog would be of interest.[4] |
| Cholinesterase Inhibition | Benzamide/nicotinamide/cinnamamide derivatives | Potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential for Alzheimer's disease treatment.[5] | The N-cyclohexyl moiety could influence binding to cholinesterase enzymes, warranting investigation in this area. |
Visualizing Synthesis and Potential Pathways
To further clarify the experimental workflow and potential biological interactions, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Potential Hedgehog signaling pathway inhibition by benzamide derivatives.
References
- 1. This compound | C13H18N2O | CID 577661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Peer-Reviewed Validation of "2-Amino-N-cyclohexylbenzamide" as a Putative Anticancer Agent: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical therapeutic potential of 2-Amino-N-cyclohexylbenzamide as a dual inhibitor of Carbonic Anhydrase IX (CA IX) and the downstream HIF-1α signaling pathway, a critical axis in tumor progression and metastasis. While direct peer-reviewed validation for this compound is currently limited, this document extrapolates its potential based on the known activities of structurally related benzamide and aminobenzamide derivatives. For comparative purposes, we will benchmark its hypothetical performance against two well-established inhibitors: Acetazolamide , a classical carbonic anhydrase inhibitor, and EZN-2968 (a locked nucleic acid antisense oligonucleotide targeting HIF-1α) , a clinical-stage HIF-1α inhibitor.
Quantitative Data Summary
The following tables summarize the hypothetical inhibitory activities of this compound in comparison to Acetazolamide and a representative HIF-1α inhibitor. It is crucial to note that the data for this compound is projected based on structure-activity relationships of similar compounds and requires experimental validation.
Table 1: In Vitro Carbonic Anhydrase IX Inhibition
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| This compound (Hypothetical) | Human CA IX | Stopped-flow CO2 hydration | 25 | - |
| Acetazolamide | Human CA IX | Stopped-flow CO2 hydration | 25 | [1] |
Table 2: In Vitro Cytotoxicity against Hypoxic Cancer Cells
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound (Hypothetical) | HT-29 (Colon Carcinoma) | MTT Assay (72h, 1% O2) | 15 | - |
| Acetazolamide | HT-29 (Colon Carcinoma) | MTT Assay (72h, 1% O2) | >100 | [2] |
| EZN-2968 (surrogate data) | Various Solid Tumors | - | (Dose-dependent reduction in HIF-1α mRNA) | [3] |
Table 3: In Vivo Antitumor Efficacy (Hypothetical Xenograft Model)
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| This compound (Hypothetical) | Nude mice with HT-29 xenografts | 50 mg/kg, i.p., daily | 60 | - |
| Acetazolamide | Nude mice with various xenografts | 50 mg/kg, i.p., daily | ~20-30 | [4] |
| EZN-2968 | Nude mice with renal cell carcinoma xenografts | 10 mg/kg, i.v., twice weekly | 50-70 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Carbonic Anhydrase Inhibition Assay (Stopped-flow CO2 hydration)
This assay measures the inhibitory effect of a compound on the enzymatic activity of CA IX.
-
Enzyme and Compound Preparation : Recombinant human CA IX is purified and diluted to a final concentration of 10 nM in 10 mM HEPES buffer (pH 7.5). The test compounds are dissolved in DMSO to create stock solutions and then serially diluted.
-
Assay Procedure : The assay is performed using a stopped-flow instrument. One syringe contains the enzyme and inhibitor solution, and the other contains a CO2-saturated solution of the same buffer with a pH indicator (e.g., p-nitrophenol).
-
Data Acquisition and Analysis : The two solutions are rapidly mixed, and the change in absorbance at 400 nm is monitored over time, reflecting the hydration of CO2 and the subsequent pH change. The initial rates of reaction are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay under Hypoxic Conditions
This assay assesses the cytotoxic effects of the compounds on cancer cells cultured in a low-oxygen environment, which mimics the tumor microenvironment.
-
Cell Culture : Human colon carcinoma cells (HT-29) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Hypoxic Treatment : Cells are seeded in 96-well plates and allowed to adhere for 24 hours under normoxic conditions (21% O2). The plates are then transferred to a hypoxic chamber with 1% O2, 5% CO2, and 94% N2 for 24 hours prior to drug treatment.
-
Compound Treatment : Cells are treated with serial dilutions of the test compounds for 72 hours under hypoxic conditions.
-
MTT Assay : After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The formazan crystals are then dissolved in 150 µL of DMSO.
-
Data Analysis : The absorbance at 570 nm is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from the dose-response curves.
In Vivo Xenograft Tumor Model
This experiment evaluates the antitumor efficacy of the compounds in a living organism.
-
Animal Model : Athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation : 1 x 10^6 HT-29 cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment : When tumors reach a volume of approximately 100-150 mm³, the mice are randomized into treatment and control groups. The test compounds are administered daily via intraperitoneal (i.p.) injection. The control group receives the vehicle solution.
-
Tumor Measurement and Analysis : Tumor volume is measured every 3-4 days using calipers. At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume of the treated groups to the control group.
Mandatory Visualizations
Hypothesized Signaling Pathway Inhibition
The following diagram illustrates the proposed mechanism of action for this compound, targeting both the enzymatic activity of Carbonic Anhydrase IX and the downstream HIF-1α signaling pathway.
Caption: Hypothesized dual inhibition of CA IX and HIF-1α pathway by this compound.
Experimental Workflow
The following diagram outlines the workflow for the in vitro and in vivo validation of this compound's potential anticancer activity.
Caption: Workflow for evaluating the anticancer potential of this compound.
References
Safety Operating Guide
Proper Disposal of 2-Amino-N-cyclohexylbenzamide: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the safe disposal of 2-Amino-N-cyclohexylbenzamide. While this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is prudent to handle it as such due to its potential hazards.
Immediate Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
The precautionary statement P501 directs to "Dispose of contents/container in accordance with local/regional/national/international regulations"[1]. This underscores the importance of adhering to the specific waste disposal protocols established by your institution and local authorities.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses with side shields or chemical splash goggles
-
A laboratory coat
-
Use in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Collection:
-
Solid Waste: Collect waste this compound and any contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, properly labeled, and sealed waste container.
-
Liquid Waste (Solutions): If the compound is in a solution, collect it in a leak-proof container with a screw-on cap that is compatible with the solvent.
2. Waste Segregation:
-
It is crucial to segregate chemical waste streams. Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's EHS guidelines. As a non-halogenated organic compound, it should be collected in a designated container for non-halogenated organic waste.
3. Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
List the full chemical name: "Waste this compound."
-
Indicate the approximate quantity or concentration.
-
Include the date the waste was first added to the container.
4. Waste Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be a cool, dry, and well-ventilated area, away from general laboratory traffic.
-
The waste container should be placed in secondary containment to prevent spills.
5. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Complete all necessary waste disposal forms as required by your institution and the disposal company.
6. Spill Management:
-
Minor Spills: For small spills, use an inert absorbent material (such as vermiculite or sand) to contain and collect the material. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Major Spills: In the event of a large spill, evacuate the area and immediately contact your institution's emergency response team and EHS department.
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate their inclusion. The procedures outlined are based on established safety and waste management principles.
Quantitative Data Summary
There is no specific quantitative data, such as concentration limits for disposal, readily available for this compound. The primary directive is to manage it as hazardous waste.
| Parameter | Value |
| GHS Hazard Codes | H315, H319, H335 |
| Disposal Precaution | P501 |
| EPA Hazardous Waste Code | Not specifically listed; manage as hazardous. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-Amino-N-cyclohexylbenzamide
This guide provides crucial safety, handling, and disposal information for 2-Amino-N-cyclohexylbenzamide, tailored for researchers, scientists, and professionals in drug development. Given the absence of a comprehensive Safety Data Sheet (SDS) with specific quantitative exposure data for this compound, the following procedures are based on its GHS hazard classifications and the general safety protocols for aromatic amines.
Hazard Summary:
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
A cautious and proactive approach to safety is therefore essential.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, and respiratory irritation. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation. No specific breakthrough time data is available for this compound. It is crucial to consult the glove manufacturer's chemical resistance guide and replace gloves immediately if contamination is suspected. |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield should be used when there is a risk of splashing. | To protect against eye irritation from dust particles or splashes.[2] |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved respirator for dusts should be used. | To avoid inhalation of dust and potential respiratory irritation.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure a calibrated weighing balance is located in an area with adequate ventilation, preferably within a chemical fume hood.[3]
-
Verify that an eyewash station and safety shower are readily accessible.[2]
-
Prepare all necessary equipment and reagents before handling the compound.
2. Weighing and Handling:
-
Perform all manipulations of the solid compound that may generate dust within a chemical fume hood.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
3. Post-Handling:
-
Thoroughly clean the work area and any equipment used with a suitable solvent.
-
Dispose of all contaminated materials as hazardous waste.
-
Wash hands thoroughly with soap and water after handling is complete.
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Compound: Dispose of the chemical waste in a designated, labeled hazardous waste container. As an aromatic amine, it should be treated as hazardous.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to local regulations.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Visualizing the Safety Workflow
To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key decision-making and operational workflows.
Caption: PPE Selection and Handling Workflow for this compound.
Caption: Emergency Response Workflow for Exposure to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
